molecular formula C22H23Cl2N7 B606547 CCT241736 CAS No. 1402709-93-6

CCT241736

Cat. No.: B606547
CAS No.: 1402709-93-6
M. Wt: 456.4 g/mol
InChI Key: AKJBLKUZXRMECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT241736, also referred to as Mobinitinib, is a potent, selective, and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, making it a compelling candidate for oncology research, particularly in acute myeloid leukemia (AML) . Its mechanism of action involves potent binding to key kinase targets, with reported Kd values of 7.5 nM for Aurora-A, 48 nM for Aurora-B, 6.2 nM for FLT3 wild-type, and 38 nM for FLT3 with internal tandem duplication (FLT3-ITD) mutations . A significant research value of this compound is its demonstrated activity against clinically relevant FLT3-resistant mutants, including FLT3-D835Y. Studies show that FLT3-ITD-positive AML cells with secondary tyrosine kinase domain (TKD) mutations, which are resistant to quizartinib and sorafenib, remain sensitive to this compound . In vitro, the compound exhibits robust antiproliferative activity in human tumor cell lines, including HCT116 colon carcinoma (GI50 = 0.300 μM), and the FLT3-ITD positive AML cell lines MOLM-13 (GI50 = 0.104 μM) and MV4-11 (GI50 = 0.291 μM) . Furthermore, its in vivo efficacy has been confirmed in MV4-11 human FLT3-ITD positive AML xenograft mouse models, where oral administration significantly inhibited tumor growth . This compound is characterized by high oral bioavailability and shows no significant inhibition of major cytochrome P450 enzymes, which is favorable for its drug-like properties . This profile establishes this compound as a powerful tool compound for investigating resistance mechanisms in AML and exploring dual kinase inhibition strategies. This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJBLKUZXRMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402709-93-6
Record name CCT-241736
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EP-0042
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CCT241736: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile as a Dual FLT3/Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[3] While initial FLT3 inhibitors showed promise, the emergence of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), has limited their long-term efficacy.[2][4] this compound was designed to address this challenge by simultaneously targeting both FLT3 and Aurora kinases, a strategy hypothesized to overcome resistance and enhance therapeutic efficacy.[3] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound.

Discovery

This compound was discovered and synthesized at the Institute of Cancer Research.[2] The discovery process was rooted in a structure-based drug design approach, starting from an imidazo[4,5-b]pyridine scaffold, a class of compounds known to interact with the hinge region of kinases.[5] Optimization of this series led to the identification of this compound (also referred to as compound 27e in some publications) as a potent dual inhibitor of both FLT3 and Aurora kinases.[1][5] The rationale behind targeting both kinases stems from the observation that Aurora kinases are often overexpressed in leukemia and that their inhibition could offer a synergistic anti-tumor effect and a means to overcome resistance to single-agent FLT3 inhibitors.[5]

Experimental Workflow: From Concept to Preclinical Candidate

The discovery of this compound followed a logical, multi-stage workflow typical of modern kinase inhibitor drug discovery programs. This involved initial screening, lead optimization, and extensive preclinical characterization.

Discovery_Workflow cluster_0 Lead Discovery cluster_1 In Vitro Characterization cluster_2 Preclinical Development Scaffold_Selection Scaffold Selection (Imidazo[4,5-b]pyridine) SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold_Selection->SAR_Studies Optimization Lead_Identification Lead Identification SAR_Studies->Lead_Identification Selection Biochemical_Assays Biochemical Assays (Kinase Inhibition) Lead_Identification->Biochemical_Assays Cell-Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assays->Cell-Based_Assays Resistance_Profiling Resistance Profiling (Mutant Kinases) Cell-Based_Assays->Resistance_Profiling ADME_Tox ADME/Tox Profiling (Metabolism, PK) Resistance_Profiling->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection (this compound) In_Vivo_Efficacy->Candidate_Selection

Caption: A generalized workflow for the discovery of this compound.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the core structure is a substituted imidazo[4,5-b]pyridine. The synthesis of this class of compounds typically involves the construction of the bicyclic core followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The chemical name for this compound is 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine.[1]

Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound exerts its anti-leukemic effects by potently inhibiting both FLT3 and Aurora kinases.

FLT3 Inhibition

Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including STAT5, which promotes cell proliferation and survival.[2] this compound binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and subsequent activation of these pro-survival pathways.[1] A key feature of this compound is its ability to inhibit not only wild-type FLT3 but also clinically relevant mutants, including those with TKD mutations (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[2]

Aurora Kinase Inhibition

Aurora kinases (A and B) are serine/threonine kinases that play crucial roles in mitosis. Their inhibition by this compound disrupts cell division, leading to apoptosis.[1] The dual inhibition of both FLT3 and Aurora kinases is believed to result in a more profound and durable anti-tumor response, particularly in AML cells that are dependent on both signaling pathways.[2]

Signaling Pathway

Signaling_Pathway cluster_downstream Downstream Effects FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates FLT3_ITD FLT3-ITD (Mutant) FLT3_ITD->STAT5 Constitutively Activates Aurora_Kinases Aurora Kinases (A & B) Mitosis Mitosis Aurora_Kinases->Mitosis Regulates This compound This compound This compound->FLT3 Inhibits This compound->FLT3_ITD Inhibits This compound->Aurora_Kinases Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Apoptosis Mitosis->Proliferation

Caption: this compound inhibits both wild-type and mutant FLT3 and Aurora kinases.

Quantitative Data

Biochemical Activity
TargetAssay TypeValue (nM)Reference
FLT3Kd6.2[1]
FLT3-ITDKd38[1]
Aurora-AKd7.5[1]
Aurora-BKd48[1]
FLT3 (D835Y)Kd14[5]
Cellular Activity
Cell LineGenotypeAssay TypeGI50 (µM)Reference
MOLM-13FLT3-ITDMTS Assay0.1[2]
MV4-11FLT3-ITDMTS Assay0.29[2]
MOLM-13-RESFLT3-ITD/D835YMTS Assay0.18[2]
KG-1aFLT3 WTMTS Assay1[2]
In Vivo Efficacy

In a human tumor xenograft model using MV4-11 cells, oral administration of this compound resulted in strong, dose-dependent inhibition of tumor growth.[1] Modulation of biomarkers, including phosphorylation of histone H3 and STAT5, consistent with dual FLT3 and Aurora kinase inhibition, was observed in vivo.[1]

Pharmacokinetic and Metabolic Profile

Pharmacokinetic studies in mice and rats demonstrated that this compound has high oral bioavailability and low clearance.[2] In vitro metabolism studies identified CYP3A4 and CYP3A5 as the primary enzymes responsible for its biotransformation in humans.[1] The compound did not significantly inhibit major cytochrome P450 isoforms at concentrations up to 10 µM.[2]

ParameterSpeciesValueReference
Oral BioavailabilityMouse, RatHigh[2]
ClearanceMouse, RatLow[2]
Major Metabolizing EnzymesHumanCYP3A4, CYP3A5[1]
CYP Inhibition (IC50)Human>10 µM[2]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against FLT3 and its mutants was determined using a Z′-LYTE assay.[2] This assay measures kinase activity by quantifying the phosphorylation of a fluorescently labeled peptide substrate. The concentration of ATP used in these assays was equal to its apparent Km.[2]

Cell Proliferation Assays

The anti-proliferative activity of this compound was assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[2] AML cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours.[2] Cell viability was then determined by measuring the absorbance at 490 nm after the addition of the MTS reagent.[2]

Conclusion

This compound is a potent and orally bioavailable dual inhibitor of FLT3 and Aurora kinases with a promising preclinical profile for the treatment of AML. Its ability to overcome resistance mediated by secondary FLT3 TKD mutations represents a significant advantage over earlier generation FLT3 inhibitors. The dual mechanism of action, targeting both a key driver of leukemogenesis and essential cell cycle regulators, provides a strong rationale for its continued clinical development. The data presented in this whitepaper supports this compound as a bona fide clinical drug candidate for FLT3-ITD and TKD AML patients, including those who have developed resistance to current therapies.[2][4]

References

CCT241736: A Technical Guide to Dual FLT3 and Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), and the development of resistance to selective FLT3 inhibitors, often through secondary mutations in the tyrosine kinase domain (TKD), presents a significant clinical challenge.[1][3] By simultaneously targeting both FLT3 and Aurora kinases, this compound offers a therapeutic strategy to overcome this resistance and induce apoptosis in AML cells.[1][2] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the evaluation of this compound.

Mechanism of Action

FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as internal tandem duplications (FLT3-ITD), drives cell proliferation and survival through downstream pathways including PI3K/AKT and RAS/MAPK.[4][5][6] Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[7][8][9] this compound's dual-action mechanism involves the direct inhibition of FLT3 kinase activity, including common resistance-conferring mutants, and the disruption of mitosis through the inhibition of Aurora kinases. This combined effect leads to the induction of apoptosis, as evidenced by the cleavage of PARP and downregulation of survivin.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency of this compound and Comparator Compounds

CompoundTargetPotency (IC50/Kd, µM)
This compound FLT30.035 (IC50)
FLT3 (WT)0.006 (Kd)
FLT3-ITD0.038 (Kd)
FLT3-D835Y0.014 (Kd)
Aurora A0.015 (IC50)
Aurora B0.1 (IC50)
MLN518FLT3 (WT)0.003 (Kd)
FLT3-ITD0.009 (Kd)
FLT3-D835Y1.8 (Kd)

Data sourced from multiple studies.[12][13][14]

Table 2: Cellular Activity of this compound in AML Cell Lines

Cell LineFLT3 StatusCompoundGI50/EC50 (µM)
MOLM-13FLT3-ITDThis compound 0.1
MLN5180.034
MV-4-11FLT3-ITDThis compound 0.29
MLN5180.11
KG-1aFLT3-WTThis compound 1
MLN518>20
MOLM-13-RESFLT3-ITD/D835YThis compound 0.18
MLN5183.57

GI50/EC50 values were determined after a 72-hour incubation period.[10][12][13]

Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound

ParameterSpeciesValue
ClearanceMouse48 mL/min/kg
Rat4.57 mL/min/kg
Oral BioavailabilityMouse/Rat79-100%
hERG InhibitionIn vitroIC50 > 25 µM
Cytochrome P450 InhibitionIn vitroIC50 > 10 µM for major isoforms

Data sourced from preclinical studies.[13][14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for its preclinical evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 This compound This compound This compound->FLT3_Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Aurora_Kinase_Pathway cluster_arrest Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Aurora_A->Mitotic_Arrest Aurora_B Aurora B CPC Chromosome Passenger Complex (CPC) Aurora_B->CPC Aurora_B->Mitotic_Arrest This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits Mitotic_Progression Correct Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Chromosome_Segregation Chromosome Segregation CPC->Chromosome_Segregation Cytokinesis Cytokinesis CPC->Cytokinesis Chromosome_Segregation->Mitotic_Progression Cytokinesis->Mitotic_Progression

Caption: Aurora Kinase Pathway and Inhibition by this compound.

CCT241736_Workflow Start Start: Compound Synthesis Biochem_Assay Biochemical Kinase Assays (e.g., Z'-LYTE) Determine IC50/Kd vs FLT3 & Aurora Start->Biochem_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat) Determine oral bioavailability, clearance Start->PK_Studies Cell_Viability Cell-Based Viability Assays (e.g., MTS) Determine GI50 in AML cell lines Biochem_Assay->Cell_Viability Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Confirm target engagement (pSTAT5, pAurora) Assess apoptosis (PARP cleavage) Cell_Viability->Mechanism_Study InVivo_Efficacy In Vivo Efficacy Studies (AML Xenograft Models) Assess anti-tumor activity Mechanism_Study->InVivo_Efficacy PK_Studies->InVivo_Efficacy Tox_Studies Toxicology Studies Assess safety profile InVivo_Efficacy->Tox_Studies End Clinical Candidate Tox_Studies->End

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of this compound and related compounds.

Protocol 1: Biochemical Kinase Inhibition Assay (Z'-LYTE™ Based)

This protocol outlines the determination of a compound's inhibitory activity against purified FLT3 and Aurora kinases.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the purified kinase (e.g., FLT3, Aurora A) and its specific FRET-peptide substrate in a kinase assay buffer.

    • Prepare a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Serially dilute this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., not exceeding 1% in the final reaction).

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white, low-volume 384-well assay plate.

    • Add 10 µL of the 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add a development reagent (a site-specific protease) to each well to terminate the kinase reaction. This protease will cleave the non-phosphorylated FRET-peptides.

    • Incubate at room temperature as per the manufacturer's instructions (e.g., 60 minutes).

    • Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin at 445 nm) and acceptor (e.g., Fluorescein at 520 nm) fluorophores after excitation at 400 nm.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein).

    • Determine the percentage of inhibition based on controls (0% inhibition with active kinase, 100% inhibition with no kinase).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16][17]

Protocol 2: Cell Viability (MTS) Assay

This protocol measures the effect of this compound on the viability of AML cell lines.

  • Cell Seeding:

    • Seed AML cells (e.g., MOLM-13, MV-4-11) into 96-well plates at a density of 2 × 10^5 cells per 100 μL of complete culture medium.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound or vehicle control (e.g., 0.2% DMSO final concentration) to the appropriate wells.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • MTS Reagent Addition:

    • Add 20 µL of CellTiter 96 AQueous One Solution Reagent (MTS) to each well.[18][19]

    • Incubate the plate for 1 to 4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[10]

    • Subtract the background absorbance from wells containing medium only.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Immunoblotting for Signaling and Apoptosis Markers

This protocol is for detecting changes in protein expression and phosphorylation indicative of target engagement and apoptosis induction.

  • Cell Treatment and Lysis:

    • Plate and treat AML cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include those against:

      • Phospho-STAT5 (Tyr694)

      • Total STAT5

      • Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)

      • PARP (to detect both full-length ~116 kDa and cleaved ~89 kDa fragments)

      • Survivin

      • Actin or Tubulin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21][22][23]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 4: In Vivo AML Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

  • Cell Implantation:

    • Harvest MOLM-13 or MV-4-11 cells from culture.

    • Inject 2 × 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[10][24]

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a predetermined average size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[24]

  • Drug Administration:

    • Administer this compound orally (p.o.) at specified doses (e.g., 50 or 100 mg/kg, twice daily).[14]

    • Administer the vehicle control to the control group on the same schedule.

    • Monitor animal weights and general health throughout the study.

  • Efficacy and Pharmacodynamic Assessment:

    • Continue caliper measurements to monitor tumor volume.

    • At the end of the study, or at specified time points (e.g., 2 hours after the final dose), euthanize the animals.

    • Excise tumors for weight measurement and pharmacodynamic analysis (e.g., immunoblotting for p-STAT5, p-Aurora, and survivin as described in Protocol 3).[10]

  • Data Analysis:

    • Compare the tumor growth rates and final tumor volumes between the treated and vehicle control groups to determine anti-tumor efficacy.

References

CCT241736 in Acute Myeloid Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Dual Inhibitor of FLT3 and Aurora Kinases for Overcoming Resistance

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive kinase activation and are associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors like quizartinib have shown clinical activity, the emergence of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), presents a major clinical challenge.[1][4] this compound is a potent, orally bioavailable small molecule inhibitor designed to dually target both FLT3 and Aurora kinases, offering a promising therapeutic strategy to overcome resistance to existing FLT3 inhibitors in AML.[1][5]

Mechanism of Action: Dual Inhibition of Key Oncogenic Pathways

This compound exerts its anti-leukemic effects through the simultaneous inhibition of two critical classes of kinases involved in AML pathogenesis: FLT3 and Aurora kinases.[1][5]

  • FLT3 Inhibition : this compound potently inhibits wild-type FLT3, the constitutively active FLT3-ITD mutant, and clinically relevant TKD mutants (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[5] Inhibition of FLT3 blocks its downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for leukemic cell proliferation and survival.[2][5][6] A key downstream marker of FLT3 inhibition is the reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[5]

  • Aurora Kinase Inhibition : this compound also targets Aurora kinases A and B, which are key regulators of mitosis.[5][7] Inhibition of Aurora kinases disrupts proper cell division, leading to abnormal mitosis and ultimately inducing apoptosis in cancer cells.[5] A downstream marker for Aurora kinase inhibition is the reduction of histone H3 phosphorylation.[5]

This dual-targeting mechanism allows this compound to induce apoptosis in AML cells, including those that have developed resistance to selective FLT3 inhibitors.[1][5] The ability to inhibit both pathways simultaneously provides a more comprehensive blockade of oncogenic signaling and a potential strategy to prevent or overcome drug resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (WT, ITD, TKD) PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation Aurora Aurora Kinases (A/B) Mitosis Mitosis Aurora->Mitosis Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by this compound This compound This compound This compound->FLT3 Inhibits This compound->Aurora Inhibits

Figure 1: this compound Dual Inhibition Pathway.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent activity against a panel of AML cell lines, including those with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.

Table 1: Biochemical Activity of this compound

Target Kd (μM)
FLT3-WT 0.006
FLT3-ITD 0.038
FLT3-D835Y 0.014
Aurora A 0.0075
Aurora B 0.048

Data sourced from Bavetsias et al., 2012, as cited in reference[7].

Table 2: In Vitro Growth Inhibition (GI50) in AML Cell Lines

Cell Line FLT3 Status This compound GI50 (μM)
MOLM-13 FLT3-ITD 0.1
MOLM-13-RES FLT3-ITD/D835Y 0.18

Data sourced from reference[5].

Notably, while the selective FLT3 inhibitor AC220 (quizartinib) showed lower absolute GI50 values against sensitive cells, its activity was significantly reduced in cells with FLT3-TKD mutations (29- to 237-fold resistance). In contrast, this compound maintained its potency against these resistant models.[5]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in human tumor xenograft models of AML.

  • Subcutaneous Xenograft Model (MOLM-13) : Oral administration of this compound resulted in a dose-dependent reduction in tumor growth.[5] Pharmacodynamic analysis of tumors from treated mice showed inhibition of both FLT3 and Aurora kinase pathways, as evidenced by reduced phosphorylation of STAT5 and histone H3, respectively.[5]

  • Systemic Xenograft Model (MV4-11) : In a more clinically relevant systemic model, this compound significantly inhibited the growth of MV4-11 xenografts.[5] Tumors from these mice also displayed clear inhibition of both FLT3 and Aurora downstream pathways.[5] Furthermore, immunofluorescence microscopy revealed the induction of abnormal mitosis in tumor cells, a characteristic phenotype of Aurora inhibition.[5]

  • Efficacy in Quizartinib-Resistant Models : this compound demonstrated significant in vivo efficacy in tumor xenograft models of both FLT3-ITD and FLT3-ITD-TKD, highlighting its potential to treat resistant disease.[1][5]

Activity in Primary AML Samples

This compound has also shown efficacy in primary samples obtained from AML patients, including those with quizartinib-resistant disease.[1][5] The compound induced apoptosis in these primary cells, and this activity was independent of their FLT3 status, likely due to its dual inhibitory mechanism.[5] In primary AML samples responsive to this compound, treatment led to a reduction in both phospho-STAT5 (FLT3 pathway) and phospho-histone H3 (Aurora pathway).[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used in the evaluation of this compound.

Cell-Based Proliferation Assay (MTS Assay)

This assay is used to determine the concentration of a compound required to inhibit cell growth by 50% (GI50).

  • Cell Seeding : AML cells are seeded into 96-well plates at an appropriate density.

  • Compound Treatment : Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).

  • MTS Reagent Addition : The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation : Plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.

  • Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis : The GI50 values are calculated using non-linear regression analysis, normalizing the data to untreated and background controls.[5]

G A Seed AML cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72h B->C D Add MTS reagent C->D E Incubate & Read Absorbance D->E F Calculate GI50 (Non-linear regression) E->F

Figure 2: MTS Assay Workflow.

Immunoblotting (Western Blot)

This technique is used to detect and quantify specific proteins, such as phosphorylated signaling proteins, to confirm target engagement.

  • Cell Lysis : Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification : Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is blocked with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-STAT5, total STAT5, phospho-histone H3).

  • Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on film or with a digital imager.[2]

Human Tumor Xenograft Models

In vivo efficacy is assessed using immunodeficient mice bearing human AML tumors.

  • Cell Implantation : Human AML cells (e.g., MOLM-13 or MV4-11) are injected either subcutaneously or intravenously (for a systemic model) into immunodeficient mice (e.g., athymic nude or NOD/SCID).[5]

  • Tumor Growth and Randomization : Once tumors reach a specified size (for subcutaneous models) or on a specific day post-implantation (for systemic models), mice are randomized into treatment and control groups.[5]

  • Drug Administration : this compound or a vehicle control is administered to the mice, typically orally, at a specified dose and schedule (e.g., 100 mg/kg twice daily).[5]

  • Tumor Measurement : For subcutaneous models, tumor volume is measured regularly using calipers.[5] For systemic models, tumor burden can be assessed by whole-body bioluminescent imaging if luciferase-expressing cells are used.[5]

  • Endpoint Analysis : At the end of the study, or at specified time points, tumors are excised for pharmacodynamic (PD) analysis (e.g., immunoblotting for target modulation) and pharmacokinetic (PK) analysis.[5]

Conclusion

This compound represents a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations who have developed resistance to current FLT3 inhibitors. Its unique dual inhibitory mechanism targeting both FLT3 and Aurora kinases provides a robust anti-leukemic effect, as demonstrated in both in vitro and in vivo preclinical models. The ability of this compound to overcome resistance mediated by FLT3-TKD mutations underscores its potential as a valuable addition to the therapeutic armamentarium for this challenging disease. Further clinical development is warranted to establish its safety and efficacy in patients with AML.[1][2][5]

References

Preclinical Data on CCT241736: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile and therapeutic potential of this compound.

Core Compound Properties

PropertyValueReference
Mechanism of Action Dual inhibitor of FLT3 and Aurora kinases[1][2]
Therapeutic Target Acute Myeloid Leukemia (AML), particularly with FLT3-ITD mutations[1][2][3]
Key Features Orally bioavailable, potent, and selective. Active against quizartinib-resistant models.[2][4][5]

Biochemical Activity

This compound demonstrates potent inhibitory activity against wild-type and mutated forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) are summarized below.

TargetKd (nM)Reference
FLT3 (Wild-Type)6.2[1]
FLT3-ITD38[1]
FLT3-D835Y14[2]
Aurora Kinase A7.5[1]
Aurora Kinase B48[1]

In Vitro Cellular Activity

The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines, particularly those relevant to AML. The half-maximal growth inhibition (GI50) values are presented below.

Cell LineDescriptionGI50 (µM)Reference
MOLM-13Human AML, FLT3-ITD positive0.1[4]
MV4-11Human AML, FLT3-ITD positive0.29[4]
KG-1aHuman AML, FLT3 wild-type1[4]
HCT116Human colon carcinomaNot specified[1]
MOLM-13-RESQuizartinib-resistant MOLM-130.18[2]

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses favorable properties for further development, including high oral bioavailability and moderate to low clearance.[1]

SpeciesClearance (mL/min/kg)Oral Bioavailability (%)Caco-2 Permeability (cm/s)
Mouse4879-10018.6 x 10⁻⁶
Rat4.5779-100Not specified

In vitro metabolism studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the biotransformation of this compound in humans.[1][6] A cytochrome P450 inhibition screen revealed no significant inhibition of major CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, or CYP3A4), with all IC50 values being greater than 10 µM.[1]

In Vivo Efficacy

This compound has shown significant anti-tumor activity in mouse xenograft models of human AML.

Xenograft ModelDosingOutcomeReference
MOLM-13 (FLT3-ITD)50 and 100 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[1][4]
MV4-11 (FLT3-ITD)Not specifiedStrong inhibition of tumor growth[1]
MOLM-13-RES100 mg/kg, p.o., b.i.d.Inhibition of tumor growth in quizartinib-resistant model[2]

Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the modulation of downstream biomarkers such as phosphorylated STAT5 and phosphorylated Histone H3.[1][3]

Experimental Protocols

Cell Proliferation Assay (MTS)

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., MOLM-13, MV4-11, KG-1a) are seeded in 96-well plates at a density of 2 x 10^5 cells/100 µL.[2][4]

  • Cells are treated with varying concentrations of this compound or vehicle control (0.2% DMSO) for 72 hours.[2][4]

  • Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) from Promega.[2][4]

  • Absorbance is measured at 490 nm using a microplate reader.[4]

  • GI50 values are calculated from the dose-response curves.

Human Tumor Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation: Athymic nude mice are subcutaneously injected with 2 x 10^6 MOLM-13 or MV4-11 cells.[4]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at doses ranging from 50 to 100 mg/kg, typically twice daily (b.i.d.).[1][4]

  • Efficacy Assessment: The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of downstream biomarkers (e.g., p-STAT5, p-Histone H3) by methods such as Western blotting to confirm target engagement.[3]

Pharmacodynamic Marker Analysis (Western Blot)

Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways in tumor tissues.

Methodology:

  • Protein Extraction: Protein lysates are prepared from tumor tissues excised from xenograft models.

  • Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with specific primary antibodies against phosphorylated STAT5 (a downstream marker of FLT3) and phosphorylated Histone H3 (a substrate of Aurora kinases).[3][4]

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. The levels of phosphorylated proteins are normalized to total protein levels.

Signaling Pathways and Experimental Workflows

FLT3_Aurora_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes AuroraA Aurora Kinase A HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates AuroraB Aurora Kinase B AuroraB->HistoneH3 Phosphorylates pHistoneH3 p-Histone H3 HistoneH3->pHistoneH3 pHistoneH3->Proliferation Promotes This compound This compound This compound->FLT3 This compound->AuroraA This compound->AuroraB

Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways.

In_Vitro_Cell_Proliferation_Assay_Workflow start Start seed_cells Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates start->seed_cells add_compound Add varying concentrations of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate mts_assay Perform MTS assay to measure cell viability incubate->mts_assay read_plate Read absorbance at 490 nm mts_assay->read_plate calculate_gi50 Calculate GI50 values read_plate->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for in vitro cell proliferation (MTS) assay.

In_Vivo_Xenograft_Study_Workflow start Start implant_cells Subcutaneously implant AML cells (e.g., MOLM-13) into mice start->implant_cells monitor_tumors Monitor tumor growth implant_cells->monitor_tumors randomize Randomize mice into treatment groups monitor_tumors->randomize treat_mice Administer this compound or vehicle randomize->treat_mice measure_tumors Measure tumor volume and body weight treat_mice->measure_tumors endpoint Endpoint reached (e.g., tumor size, study duration) measure_tumors->endpoint collect_samples Collect tumors for pharmacodynamic analysis endpoint->collect_samples analyze_data Analyze tumor growth inhibition data collect_samples->analyze_data end End analyze_data->end

Caption: Workflow for in vivo AML xenograft efficacy study.

References

An In-Depth Technical Guide to the Target Validation of CCT241736 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, demonstrating significant preclinical activity in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells. It details the key experimental methodologies employed to confirm its mechanism of action, presents quantitative data on its efficacy, and illustrates the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.

Introduction

Acute myeloid leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (TKD).[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.

While several FLT3 inhibitors have been developed, clinical resistance often emerges, frequently through the acquisition of secondary TKD mutations.[1] this compound was developed as a dual inhibitor of both FLT3 and Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression.[1][2] The rationale behind this dual-targeting approach is to overcome resistance to single-agent FLT3 inhibitors and to provide a more durable therapeutic response. This guide delineates the preclinical validation of this compound as a potent and selective inhibitor of these key oncogenic drivers.

Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound exerts its anti-cancer effects by simultaneously inhibiting the catalytic activity of both FLT3 and Aurora kinases.[1][2]

  • FLT3 Inhibition: this compound binds to the ATP-binding pocket of both wild-type and mutated FLT3, including ITD and TKD variants, thereby blocking its constitutive phosphorylation and downstream signaling.[2] This leads to the inhibition of key pro-survival pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways.[3] The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in FLT3-driven cancer cells.[2]

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, spindle formation, and cytokinesis. This compound inhibits Aurora kinases A and B, leading to mitotic arrest and subsequent apoptosis.[2][4] A key biomarker of Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10 (p-HH3).[5]

The dual inhibition of these two distinct and critical cancer-related targets by a single agent provides a powerful therapeutic strategy to combat AML, particularly in the context of acquired resistance to other targeted therapies.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical Kinase Inhibition

Kinase TargetAssay TypeParameterValue (nM)
FLT3Kinase AssayKd6.2
FLT3-ITDKinase AssayKd38
Aurora AKinase AssayKd7.5
Aurora BKinase AssayKd48

Data compiled from preclinical studies.[6]

Table 2: Cellular Activity in AML Cell Lines

Cell LineFLT3 StatusAssay TypeParameterValue (µM)
MOLM-13FLT3-ITDMTS AssayGI500.1
MV4-11FLT3-ITDMTS AssayGI500.29
KG-1aFLT3-WTMTS AssayGI501.0
MOLM-13-RESFLT3-ITD/D835YMTS AssayGI500.18

Data represents the concentration required to inhibit cell growth by 50% after a 72-hour treatment.[5]

Experimental Protocols for Target Validation

This section provides detailed methodologies for the key experiments used to validate the targets of this compound in cancer cells.

Cell Culture
  • Cell Lines: MOLM-13 and MV4-11 (FLT3-ITD positive human AML cell lines) and KG-1a (FLT3 wild-type human AML cell line) are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2 x 105 cells/mL in 100 µL of culture medium.

    • Treat cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 72 hours.

    • Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the GI50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-protein Analysis

Western blotting is used to detect changes in the phosphorylation status of downstream targets of FLT3 and Aurora kinases.

  • Cell Lysis:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-FLT3 (Tyr591)

      • Phospho-STAT5 (Tyr694)

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)

      • Phospho-Histone H3 (Ser10)

      • Cleaved PARP

      • Survivin

      • GAPDH or β-actin (as loading controls)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Efficacy Studies

Animal models are used to assess the anti-tumor activity of this compound in a physiological context.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

  • Tumor Implantation: Subcutaneously inject MOLM-13 or MV4-11 cells into the flanks of the mice.

  • Drug Administration:

    • Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer this compound orally (e.g., by gavage) at specified doses (e.g., 50-100 mg/kg, once or twice daily). The vehicle control typically consists of a mixture such as 10% DMSO, 5% Tween 80, and 85% water.[4]

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • At the end of the study, or at specified time points after the final dose (e.g., 2 hours), euthanize the mice and excise the tumors.[5]

    • Prepare tumor lysates for western blot analysis to assess the in vivo inhibition of p-STAT5 and p-HH3.

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its validation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type or Mutated) STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates This compound This compound This compound->FLT3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits mutated FLT3 signaling.

Aurora_Kinase_Pathway cluster_mitosis Mitosis This compound This compound AuroraAB Aurora Kinase A/B This compound->AuroraAB Inhibits Apoptosis Apoptosis This compound->Apoptosis HistoneH3 Histone H3 AuroraAB->HistoneH3 Phosphorylates MitoticEvents Proper Mitotic Progression AuroraAB->MitoticEvents pHistoneH3 p-Histone H3 (Ser10) HistoneH3->pHistoneH3 pHistoneH3->MitoticEvents

Caption: this compound disrupts mitosis via Aurora kinase inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture AML Cell Culture (MOLM-13, MV4-11) ViabilityAssay Cell Viability Assay (MTS) CellCulture->ViabilityAssay WesternBlot Western Blot (p-STAT5, p-HH3) CellCulture->WesternBlot DoseResponse Determine GI50 ViabilityAssay->DoseResponse TargetModulation Confirm Target Modulation WesternBlot->TargetModulation Xenograft AML Xenograft Model (Mice) DoseResponse->Xenograft Proceed if potent Treatment This compound Treatment (Oral Gavage) Xenograft->Treatment Efficacy Measure Tumor Growth Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (Western Blot of Tumors) Treatment->PD_Analysis ConfirmEfficacy Confirm Anti-tumor Efficacy Efficacy->ConfirmEfficacy

Caption: Workflow for preclinical validation of this compound.

Conclusion

The comprehensive target validation of this compound in cancer cells has robustly demonstrated its dual inhibitory mechanism against FLT3 and Aurora kinases. The data consistently show that this compound potently inhibits the proliferation of AML cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other dual-target inhibitors. The significant preclinical efficacy, supported by clear evidence of on-target activity in both in vitro and in vivo models, establishes this compound as a promising therapeutic candidate for AML. This technical guide serves as a foundational resource for researchers aiming to build upon these findings and further explore the clinical potential of this novel anti-cancer agent.

References

CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a common driver of acute myeloid leukemia (AML), conferring a poor prognosis. While targeted FLT3 inhibitors have been developed, resistance, often through secondary mutations in the tyrosine kinase domain (TKD), remains a significant clinical challenge. CCT241736 is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases, demonstrating efficacy against both wild-type FLT3-ITD and resistant FLT3-ITD-TKD mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its study.

Introduction to FLT3-ITD in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In approximately 20-30% of AML patients, FLT3 is constitutively activated by an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation leads to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, resulting in the aberrant activation of downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1] The presence of a FLT3-ITD mutation is associated with a higher leukemic burden, increased relapse rates, and reduced overall survival.[3]

This compound: A Dual Inhibitor of FLT3 and Aurora Kinases

This compound is a small molecule inhibitor designed to simultaneously target both FLT3 and Aurora kinases.[4] Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their inhibition can induce apoptosis in cancer cells. The dual-targeting mechanism of this compound offers a potential strategy to overcome resistance to single-agent FLT3 inhibitors.[4][5]

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of both FLT3 and Aurora kinases, inhibiting their catalytic activity.[6] Inhibition of FLT3 blocks the constitutive signaling that drives the proliferation and survival of FLT3-ITD positive AML cells.[4] Concurrently, inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis.[4][7] This dual action provides a synergistic anti-leukemic effect and has been shown to be effective in cell lines and preclinical models that are resistant to other FLT3 inhibitors like quizartinib and sorafenib.[2]

Quantitative Preclinical Data

Biochemical Potency

The biochemical potency of this compound has been determined through in vitro kinase assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) against key targets are summarized below.

TargetAssay TypeValue (nM)
FLT3 (Wild-Type) Kd6.2
FLT3-ITD Kd38
FLT3 (D835Y) Kd14
Aurora A Kd7.5
Aurora B Kd48
FLT3 IC5035
Aurora A IC5015
Aurora B IC50100

Table 1: Biochemical potency of this compound against FLT3 and Aurora kinases. Data compiled from multiple sources.[6][8]

Cellular Activity

The anti-proliferative activity of this compound has been evaluated in various AML cell lines. The half-maximal growth inhibition (GI50) values are presented below.

Cell LineFLT3 StatusThis compound GI50 (µM)
MOLM-13 FLT3-ITD0.1
MV4-11 FLT3-ITD0.29
KG-1a FLT3-WT1

Table 2: Anti-proliferative activity of this compound in AML cell lines.[8][9]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human AML.

Xenograft ModelTreatmentOutcome
MOLM-13 Subcutaneous This compound (oral)Dose-dependent reduction in tumor growth.[7]
MV4-11 Subcutaneous This compound (oral, 50-100 mg/kg b.i.d.)Significant inhibition of tumor growth and modulation of p-STAT5 and Histone H3 phosphorylation.[6][7]

Table 3: In vivo efficacy of this compound in AML xenograft models.

Signaling Pathways and Experimental Workflows

FLT3-ITD Signaling Pathway and this compound Inhibition

The following diagram illustrates the constitutively active FLT3-ITD signaling pathway and the points of inhibition by this compound.

FLT3_ITD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Aurora_Kinases Aurora Kinases Mitosis Mitosis Aurora_Kinases->Mitosis This compound This compound This compound->FLT3_ITD Inhibits This compound->Aurora_Kinases Inhibits

FLT3-ITD signaling and this compound inhibition.
Western Blot Workflow for Phospho-STAT5 Analysis

This diagram outlines the key steps in performing a western blot to assess the inhibition of FLT3 signaling by measuring the phosphorylation of STAT5.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MOLM-13, MV4-11) Treat with this compound B 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-STAT5, Anti-STAT5, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate & Imaging) H->I J 10. Densitometry Analysis I->J

Western blot workflow for p-STAT5.

Detailed Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is used to determine the cytotoxic effect of this compound on AML cell lines.[9]

  • Cell Seeding:

    • Culture FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 10 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phosphorylated STAT5

This protocol is for analyzing the inhibition of FLT3 downstream signaling.[10][11]

  • Cell Treatment and Lysis:

    • Seed AML cells (e.g., MV4-11, MOLM-13) at a density of 1-2 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for assessing the effect of this compound on cell cycle progression.[2][4]

  • Cell Treatment and Fixation:

    • Treat AML cells with this compound at the desired concentrations for 24-48 hours.

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

    • Add propidium iodide (PI) to a final concentration of 50 µg/mL.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., FL2 or FL3).

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunoprecipitation of FLT3

This protocol is for the enrichment of FLT3 protein to analyze its phosphorylation status.[12]

  • Cell Lysis:

    • Lyse treated AML cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

  • Pre-clearing Lysates:

    • Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-FLT3 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-3 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove unbound proteins.

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analysis:

    • Analyze the eluted proteins by western blotting using an anti-phospho-tyrosine antibody to detect phosphorylated FLT3.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[7][13]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation:

    • Subcutaneously inject 5-10 x 10^6 FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment:

    • Measure tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors can be harvested for western blot or immunohistochemical analysis to assess the inhibition of p-STAT5 and other biomarkers.

Conclusion

This compound represents a promising therapeutic agent for FLT3-ITD positive AML, particularly in the context of resistance to existing FLT3 inhibitors. Its dual mechanism of targeting both FLT3 and Aurora kinases provides a rational approach to overcoming resistance and improving therapeutic outcomes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further characterize and advance this and similar targeted therapies for AML.

References

CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor's Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, on cell cycle progression in acute myeloid leukemia (AML) models. This document details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for the cited research.

Core Mechanism of Action

This compound exerts its anti-leukemic effects by simultaneously targeting two critical classes of kinases involved in cell proliferation and division: FLT3 and Aurora kinases.[1][2][3] Constitutive activation of FLT3, often through internal tandem duplication (FLT3-ITD) mutations, is a common driver in AML, promoting uncontrolled cell proliferation.[3][4] Aurora kinases are essential for mitotic progression, playing key roles in centrosome maturation, spindle assembly, and chromosome segregation.[5]

By inhibiting FLT3, this compound blocks downstream pro-proliferative signaling pathways, including the STAT5 pathway.[1] Concurrently, its inhibition of Aurora kinases disrupts the machinery of mitosis. This dual inhibition leads to a distinct cell cycle phenotype characterized by both G1-S and G2-M phase arrest, ultimately inducing apoptosis in cancer cells.[1][2] This mechanism of action has shown efficacy even in AML cells resistant to selective FLT3 inhibitors like quizartinib.[1][3][4]

Quantitative Analysis of this compound Activity

The potency and effects of this compound have been quantified through various in vitro assays, including cell viability and biochemical assays.

Cell Viability (Growth Inhibition)

This compound demonstrates potent anti-proliferative activity against AML cell lines with varying FLT3 status.

Cell LineFLT3 StatusGI50 (µM)Reference
MOLM-13FLT3-ITD+0.1[1]
MV4-11FLT3-ITD+0.29[1]
KG-1aFLT3-WT1[1]
MOLM-13-RESFLT3-ITD+, D835Y0.18[1]
Biochemical Kinase Inhibition

The biochemical affinity of this compound for FLT3 and its mutants highlights its potent inhibitory activity at the molecular level.

Kinase TargetKd (µM)Reference
FLT3-WT0.0062[2]
FLT3-ITD0.038[1][2]
FLT3-D835Y0.014[1]
Aurora A0.0075[2]
Aurora B0.048[2]
Effect on Cell Cycle Distribution in MOLM-13 Cells

Treatment with this compound leads to a significant alteration in the distribution of cells across the cell cycle phases, consistent with a G1/S and G2/M arrest. The data below is extracted from experiments treating MOLM-13 cells for 48 hours.

TreatmentSub-G1 (%)G1 (%)S (%)G2/M (%)>4N (%)Reference
Vehicle (DMSO)2.545.338.613.60.0[3]
This compound (0.1 µM)10.355.118.516.10.0[3]
This compound (0.5 µM)22.148.910.418.60.0[3]

Note: Percentages are derived from representative histograms and may be subject to slight variations.

Signaling Pathways and Experimental Workflows

This compound Signaling Inhibition Pathway

The diagram below illustrates the dual inhibitory action of this compound on the FLT3 and Aurora kinase signaling pathways.

CCT241736_Pathway cluster_flt3 FLT3 Signaling cluster_aurora Aurora Kinase Signaling This compound This compound FLT3 FLT3-ITD This compound->FLT3 inhibits Aurora Aurora Kinases (A/B) This compound->Aurora inhibits pSTAT5 pSTAT5 FLT3->pSTAT5 phosphorylates STAT5 STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation promotes pHistoneH3 pHistone H3 Aurora->pHistoneH3 phosphorylates HistoneH3 Histone H3 Mitosis Mitotic Progression pHistoneH3->Mitosis enables Cell_Cycle_Workflow start Seed AML Cells (e.g., MOLM-13) treatment Treat with this compound (various concentrations, 24-48h) start->treatment harvest Harvest & Wash Cells treatment->harvest fix Fix Cells (ice-cold 70% Ethanol, overnight at 4°C) harvest->fix wash_pbs Wash with PBS fix->wash_pbs stain Stain with Propidium Iodide & RNase A (30 min) wash_pbs->stain acquire Acquire Data on Flow Cytometer (e.g., BD LSRII) stain->acquire analyze Analyze DNA Content Histograms (quantify cell cycle phases) acquire->analyze end Results analyze->end

References

In Vitro Characterization of CCT241736: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The presented data underscores the compound's potency against wild-type and mutant forms of FLT3, its activity in AML cell lines, and its metabolic profile, providing a comprehensive resource for researchers in oncology and drug development.

Biochemical Activity and Kinase Profiling

This compound demonstrates potent inhibitory activity against its primary targets, FLT3 and Aurora kinases. Its biochemical profile has been extensively characterized to determine its potency and selectivity.

Potency Against Target Kinases

The inhibitory potency of this compound was determined against wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) and IC50 values highlight the compound's high affinity for these key oncogenic drivers.

Target KinaseAssay TypeValue (nM)
FLT3 (Wild-Type)Kd6.2
FLT3-ITDKd38
FLT3-D835YKd14
Aurora AKd7.5
Aurora BKd48
Aurora AIC5038

Data compiled from multiple sources[1][6][7].

Kinase Selectivity Profile

To assess its specificity, this compound was profiled against a broad panel of kinases. While demonstrating potent inhibition of FLT3 and Aurora kinases, some off-target activity was observed at higher concentrations.[7]

Off-Target KinasePercent Control at 1 µM
FLT10.3
JAK21.3
RET1.8
PDGFRB4

Data from KINOMEScan technology[7].

Cell-Based Activity

The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines, particularly those relevant to AML.

Anti-Proliferative Activity in AML Cell Lines

This compound effectively inhibits the growth of AML cell lines harboring the FLT3-ITD mutation, a common driver of the disease.[1][6] It also demonstrates activity in quizartinib-resistant cell lines, suggesting its potential to overcome clinical resistance.[2][3][4][5]

Cell LineGenotypeGI50 (µM)
MOLM-13FLT3-ITD+0.1
MV4-11FLT3-ITD+0.29
MOLM-13-RESQuizartinib-Resistant0.18
KG-1aFLT3-WT1

GI50 values represent the concentration required to inhibit cell growth by 50%[6].

Activity in Other Cancer Cell Lines

The dual-targeting mechanism of this compound also confers anti-proliferative activity in other cancer cell lines, such as colon carcinoma.[1][7]

Cell LineCancer TypeGI50 (µM)
HCT116Human Colon Carcinoma0.300
SW620Human Colon Carcinoma0.283

Data compiled from multiple sources[1][7].

In Vitro Metabolism and Pharmacokinetic Properties

The metabolic stability and potential for drug-drug interactions of this compound have been assessed in vitro.

Metabolic Stability

The intrinsic clearance (CLint) of this compound was evaluated in liver microsomes and hepatocytes from various species to predict its in vivo metabolic fate.[1][8][9]

SpeciesLiver Microsomes (µl/min/mg protein)Hepatocytes (µl/min/106 cells)
Human<10<1-10
Mouse5391
Rat<10<1-10
Dog<10<1-10
Minipig<10<1-10

This compound exhibits low clearance in human, rat, dog, and minipig models, but significantly higher clearance in mice[1][8].

Cytochrome P450 Inhibition

This compound was screened against a panel of major cytochrome P450 (CYP) enzymes to assess its potential for drug-drug interactions. The compound showed no significant inhibition of the tested isoforms.[1][6]

CYP IsoformIC50 (µM)
CYP1A2>10
CYP2A6>10
CYP2C9>10
CYP2C19>10
CYP2D6>10
CYP3A4>10

These results suggest a low potential for this compound to cause clinically relevant drug-drug interactions mediated by these CYP enzymes[1][6].

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key signaling pathways downstream of FLT3 and Aurora kinases.

FLT3_Signaling_Pathway This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Inhibition STAT5 STAT5 FLT3_ITD->STAT5 Activation PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

FLT3 Signaling Inhibition by this compound.

Aurora_Kinase_Inhibition_Workflow This compound This compound Aurora_Kinases Aurora A/B Kinases This compound->Aurora_Kinases Inhibition Mitotic_Spindle Mitotic Spindle Formation Aurora_Kinases->Mitotic_Spindle Regulation Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Regulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Chromosome_Segregation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Aurora Kinase Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize this compound.

Biochemical Kinase Assays (Z'-LYTE Assay)

This assay determines the IC50 values of this compound against target kinases.

  • Reagents and Materials : Recombinant human kinases, corresponding kinase-specific peptide substrates, ATP, Z'-LYTE Kinase Assay Kit (Invitrogen), and this compound.

  • Procedure :

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and this compound dilution.

    • Initiate the kinase reaction by adding ATP at a concentration equal to the Km apparent for each kinase.

    • Incubate at room temperature for a specified time.

    • Add the development reagent from the Z'-LYTE kit to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Z_LYTE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in 384-well plate Prepare_Reagents->Reaction_Setup Add_ATP Initiate reaction with ATP Reaction_Setup->Add_ATP Incubate Incubate at room temperature Add_ATP->Incubate Stop_Reaction Stop reaction and develop signal Incubate->Stop_Reaction Read_Fluorescence Read fluorescence Stop_Reaction->Read_Fluorescence Analyze_Data Analyze data and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Z'-LYTE Kinase Assay Workflow.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.[4][6]

  • Reagents and Materials : Cancer cell lines, appropriate cell culture medium, 96-well plates, this compound, and CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).

  • Procedure :

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubate the plates for 72 hours.

    • Add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolism Assay (Liver Microsomes)

This assay assesses the metabolic stability of this compound.[1][7]

  • Reagents and Materials : Pooled human or animal liver microsomes, this compound, NADPH, UDPGA, MgCl2, and phosphate-buffered saline (PBS).

  • Procedure :

    • Prepare a reaction mixture containing liver microsomes, PBS, and MgCl2.

    • Add this compound to the reaction mixture.

    • Initiate the metabolic reaction by adding NADPH and UDPGA.

    • Incubate the mixture at 37°C.

    • Take samples at various time points (e.g., 0 and 30 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis : Determine the percentage of this compound remaining at each time point compared to the 0-minute sample. Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and dual inhibitory activity against FLT3 and Aurora kinases. It exhibits strong anti-proliferative effects in relevant AML cell lines, including those with resistance to other FLT3 inhibitors. The compound possesses a favorable in vitro metabolic profile in human-relevant models and a low potential for CYP-mediated drug-drug interactions. This comprehensive in vitro dataset supports the continued investigation of this compound as a promising therapeutic agent for AML.

References

Methodological & Application

Application Notes and Protocols for CCT241736 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241736 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] It has demonstrated significant anti-proliferative activity in preclinical models of acute myeloid leukemia (AML), particularly in cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with poor prognosis.[3][4] this compound is effective in AML cells that are resistant to other FLT3 inhibitors, such as quizartinib, making it a promising candidate for patients with relapsed or refractory FLT3-mutated AML.[1][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture studies.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting two key classes of kinases:

  • FLT3 Kinase: In many AML cases, mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[6] this compound inhibits both wild-type and mutated forms of FLT3, thereby blocking downstream signaling pathways such as the STAT5 and Ras/Raf/MEK/ERK pathways.[1][7]

  • Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Inhibition of Aurora kinases by this compound disrupts cell division, leading to apoptosis.[7]

The dual inhibition of FLT3 and Aurora kinases provides a multi-pronged attack on AML cells, leading to cell cycle arrest and apoptosis.[7]

Data Presentation

Biochemical Activity of this compound
TargetKd (μM)
FLT3-WT0.006
FLT3-ITD0.038
FLT3-D835Y0.014
Aurora A0.0075
Aurora B0.048

Data sourced from references[7][8].

In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineFLT3 StatusGI50 (μM)
MOLM-13FLT3-ITD+0.1
MV4-11FLT3-ITD+0.29
KG-1aFLT3-WT1
MOLM-13-RES (Quizartinib-resistant)FLT3-ITD+0.18

Data represents growth inhibition (GI50) after 72 hours of treatment and is sourced from reference[7].

Experimental Protocols

Cell Culture

Human AML cell lines such as MOLM-13, MV4-11, and KG-1a can be used.[7] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving primary AML cells, co-culture with MS-5 stromal cells may be necessary to maintain viability.[7]

Preparation of this compound Stock Solution

This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid solvent-induced toxicity.[7]

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on cell proliferation.

Materials:

  • AML cell lines

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at a density of 2 x 105 cells per 100 μL.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Add the desired concentrations of this compound or a DMSO vehicle control to the wells.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.[7]

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.[7]

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V and DAPI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • AML cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • DAPI (4',6-diamidino-2-phenylindole)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates.

  • Treat cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 48 or 72 hours).

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and DAPI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and DAPI is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[7]

Western Blotting for Pathway Analysis

This protocol is used to assess the inhibition of FLT3 and Aurora kinase downstream signaling.

Materials:

  • AML cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-Aurora A/B, anti-phospho-Histone H3)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound for a short period (e.g., 2-4 hours) to observe changes in protein phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated forms of STAT5 and Histone H3 indicates inhibition of FLT3 and Aurora kinases, respectively.[7]

Visualizations

This compound Signaling Pathway Inhibition

CCT241736_Signaling_Pathway cluster_flt3 FLT3 Pathway cluster_aurora Aurora Kinase Pathway This compound This compound FLT3 FLT3 This compound->FLT3 AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB STAT5 STAT5 FLT3->STAT5 Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival Mitosis Mitosis AuroraA->Mitosis AuroraB->Mitosis

Caption: this compound inhibits FLT3 and Aurora kinase pathways.

Experimental Workflow for In Vitro Evaluation of this compound

CCT241736_Workflow cluster_assays Functional Assays start Start cell_culture AML Cell Culture (e.g., MOLM-13, MV4-11) start->cell_culture drug_treatment This compound Treatment (Dose-response) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTS, 72h) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/DAPI) drug_treatment->apoptosis_assay pathway_analysis Pathway Analysis (Western Blot) drug_treatment->pathway_analysis data_analysis Data Analysis (GI50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound in AML cell lines.

References

Application Notes and Protocols for CCT241736 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, in mouse xenograft models of acute myeloid leukemia (AML).[1][2][3][4] The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways affected by this compound.

Overview

This compound is an orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of AML, particularly those harboring FLT3 internal tandem duplication (ITD) mutations.[1][2][3][4] Its dual inhibitory action against both FLT3 and Aurora kinases allows it to overcome resistance mechanisms observed with other FLT3 inhibitors.[1][2][3][4]

Data Presentation

In Vivo Efficacy of this compound in AML Xenograft Models

The following tables summarize the dosages and treatment schedules of this compound used in various mouse xenograft models.

Parameter Details
Drug This compound
Models Subcutaneous xenografts
Cell Lines MOLM-13 (FLT3-ITD), MOLM-13-RES (Quizartinib-resistant), MV4-11 (FLT3-ITD)
Mouse Strains Athymic nude mice
Administration Oral (p.o.)
Dosing Regimen Twice daily (b.i.d.)
Cell Line Dosage (mg/kg) Treatment Duration Observed Effect Reference
MOLM-1325, 50, 10012 daysDose-dependent tumor growth inhibition[5]
MOLM-131008 daysTumor regression[5]
MOLM-13-RES1005 daysSignificant tumor growth inhibition[5]
MV4-1110018 daysAberrant mitosis and tumor growth inhibition[5][6]
Systemic Model Details
Cell Line BaF3-FLT3-ITD F691L (luciferase-expressing)
Mouse Strain NOD SCID mice
Administration Oral (p.o.)
Dosing Regimen Twice daily (b.i.d.)
Dosage 100 mg/kg
Monitoring Whole-body bioluminescent imaging
Observed Effect Reduced tumor burden
Reference [5]

Experimental Protocols

Subcutaneous Xenograft Model Protocol

This protocol outlines the establishment and treatment of subcutaneous AML xenografts in mice.

Materials:

  • MOLM-13 or MV4-11 human AML cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel® Matrix

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Culture MOLM-13 or MV4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a mean diameter of approximately 6 mm, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound orally twice daily at the desired dose (e.g., 25, 50, or 100 mg/kg). Administer vehicle to the control group on the same schedule.

  • Efficacy Evaluation: Continue treatment for the specified duration (e.g., 5 to 18 days).[5] Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Immunoblotting Protocol for Biomarker Analysis

This protocol is for assessing the modulation of signaling pathways in tumor lysates.

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a membrane.

  • Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Signal Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-leukemic effects by dually inhibiting FLT3 and Aurora kinases. In FLT3-ITD positive AML, the constitutively active FLT3 receptor drives downstream signaling through pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT. This compound blocks FLT3 signaling, leading to decreased phosphorylation of key downstream effectors like STAT5, AKT, and ERK.[1] Simultaneously, inhibition of Aurora kinases disrupts mitosis, leading to aberrant cell division and apoptosis.[1][5]

CCT241736_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Aurora_Kinases Aurora Kinases Mitosis Mitosis Aurora_Kinases->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Aberrant Mitosis Leads to This compound This compound This compound->FLT3_ITD Inhibits This compound->Aurora_Kinases Inhibits

Caption: this compound inhibits FLT3-ITD and Aurora Kinases.

Xenograft Experiment Workflow

The following diagram illustrates the typical workflow for a subcutaneous xenograft study using this compound.

Xenograft_Workflow start Start cell_culture Culture AML Cells (e.g., MOLM-13) start->cell_culture cell_prep Prepare Cell Suspension (PBS + Matrigel) cell_culture->cell_prep injection Subcutaneous Injection into Athymic Nude Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (p.o., b.i.d.) or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Euthanize & Excise Tumors monitoring->endpoint analysis Tumor Analysis (e.g., Immunoblotting) endpoint->analysis end End analysis->end

Caption: Workflow for a this compound xenograft study.

Logical Relationship of this compound's Dual Action

This diagram shows the logical relationship between the dual inhibition of FLT3 and Aurora kinases by this compound and the resulting cellular outcomes.

Dual_Action_Logic cluster_targets Targets cluster_effects Cellular Effects This compound This compound FLT3_Inhibition FLT3 Inhibition This compound->FLT3_Inhibition Aurora_Inhibition Aurora Kinase Inhibition This compound->Aurora_Inhibition Signal_Block Blockade of Pro-Survival Signaling Pathways (pSTAT5, pERK, pAKT) FLT3_Inhibition->Signal_Block Mitotic_Disruption Disruption of Mitosis Aurora_Inhibition->Mitotic_Disruption Outcome Reduced Tumor Growth & Increased Apoptosis Signal_Block->Outcome Mitotic_Disruption->Outcome

References

Application Notes: Utilizing CCT241736 in MOLM-13 Acute Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] In acute myeloid leukemia (AML), particularly subtypes harboring an internal tandem duplication (ITD) mutation in the FLT3 gene, the FLT3 signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival.[3][4] The MOLM-13 cell line, derived from a patient with FLT3-ITD positive AML, is a widely used preclinical model to study the efficacy of FLT3 inhibitors.[5] this compound's dual-targeting mechanism, which also addresses the critical cell cycle-regulating Aurora kinases, offers a therapeutic strategy to induce apoptosis and overcome resistance to more selective FLT3 inhibitors.[1][3] This document provides detailed protocols for the use of this compound in MOLM-13 cell lines, including methods for assessing cell viability, target engagement, and induction of apoptosis.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against MOLM-13 and other relevant cell lines.

Table 1: Cellular Activity of this compound in MOLM-13 and a Resistant Derivative

Cell LineGenotypeParameterThis compound Value (µM)Reference
MOLM-13FLT3-ITDGI₅₀0.1[1]
MOLM-13FLT3-ITDEC₅₀0.1[6]
MOLM-13-RESFLT3-ITD, D835YGI₅₀0.18[1]

GI₅₀ (Growth Inhibition 50): Concentration required to inhibit cell growth by 50%. EC₅₀ (Half Maximal Effective Concentration): Concentration that induces a response halfway between the baseline and maximum. MOLM-13-RES: A MOLM-13 derived cell line with acquired resistance to selective FLT3 inhibitors, harboring a secondary D835Y mutation in the tyrosine kinase domain (TKD).[1][6]

Table 2: Biochemical Activity of this compound against FLT3 and Aurora Kinases

Target KinaseParameterThis compound Value (µM)Reference
FLT3 (Wild-Type)Kd0.006[1]
FLT3-ITDKd0.038[1]
FLT3-D835YKd0.014[1]
Aurora AIC₅₀0.015[6]
Aurora BIC₅₀0.1[6]

Kd (Dissociation Constant): A measure of binding affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration required to inhibit the kinase activity by 50%.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Survivin Survivin pSTAT5->Survivin Proliferation Cell Proliferation pSTAT5->Proliferation Apoptosis Apoptosis Survivin->Apoptosis AuroraA Aurora A Kinase AuroraA->Proliferation AuroraB Aurora B Kinase AuroraB->Proliferation This compound This compound This compound->FLT3_ITD Inhibits This compound->AuroraA Inhibits This compound->AuroraB Inhibits

This compound Signaling Pathway Inhibition.

G cluster_assays Experimental Assays start Start culture Culture MOLM-13 Cells (RPMI-1640 + 10% FBS) start->culture treat Treat cells with This compound (dose-response) culture->treat viability Cell Viability Assay (e.g., MTS) treat->viability western Western Blot Analysis (p-FLT3, p-STAT5, p-Aurora) treat->western apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis analyze Data Analysis (IC50, Protein Levels, % Apoptosis) viability->analyze western->analyze apoptosis->analyze end End analyze->end

Experimental Workflow for this compound Evaluation.

Experimental Protocols

MOLM-13 Cell Culture

MOLM-13 cells are grown in suspension and require standard sterile cell culture techniques.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Penicillin-Streptomycin can be added if necessary.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture:

    • Maintain cell density between 0.2 x 10⁶ and 2.0 x 10⁶ cells/mL.

    • To passage, determine the cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension with fresh, pre-warmed culture medium to a seeding density of approximately 0.2-0.4 x 10⁶ cells/mL.[1]

    • Cultures should be split every 2-3 days.

Cell Viability / Proliferation (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • MOLM-13 cells

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • Culture medium

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Protocol:

    • Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).

    • Treatment: Add the desired concentrations of this compound to the wells.

    • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (medium only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the GI₅₀/IC₅₀ value.

Western Blot Analysis for Target Engagement

This protocol is designed to detect the phosphorylation status of key proteins in the FLT3 and Aurora kinase pathways.

  • Materials:

    • Treated MOLM-13 cells

    • Ice-cold PBS

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, buffers, and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (5% BSA or non-fat milk in TBS-T)

    • Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-Aurora A/B, anti-cleaved PARP, anti-Survivin).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Cell Treatment & Lysis: Treat MOLM-13 cells with this compound for a specified time (e.g., 2-24 hours). Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-proteins, 5% BSA in TBS-T is recommended.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Normalize band intensities to a loading control (e.g., GAPDH or β-actin) or total protein levels.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • Treated MOLM-13 cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Ice-cold PBS

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed approximately 0.5 x 10⁶ MOLM-13 cells per well in a 6-well plate and treat with this compound for the desired time (e.g., 24 or 48 hours).[1]

    • Harvest Cells: Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with ice-cold PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

    • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each sample.

    • Analysis: Analyze the stained cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for CCT241736 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The protocols are based on established in vivo studies demonstrating the compound's efficacy in acute myeloid leukemia (AML) xenograft models.

Overview and Mechanism of Action

This compound is an orally bioavailable small molecule inhibitor that targets both FLT3 and Aurora kinases.[1][2][3] In the context of AML, mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive kinase activation and downstream signaling that promotes cancer cell proliferation and survival.[1][2] this compound's dual inhibitory action allows it to overcome resistance to FLT3-selective inhibitors that can arise from secondary mutations in the FLT3 tyrosine kinase domain (TKD).[1][2]

The inhibition of FLT3 by this compound leads to the downregulation of downstream signaling pathways, including the phosphorylation of STAT5. Concurrently, its inhibition of Aurora kinases disrupts mitotic processes, leading to apoptosis.[2][4] This is evidenced by the cleavage of PARP and downregulation of survivin.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in AML Xenograft Models

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
Athymic NCr-Fox1nu miceMOLM-13 (FLT3-ITD)This compound 25, 50, 100 mg/kgOral, twice dailyDose-dependent reduction in tumor growth[4]
Athymic NCr-Fox1nu miceMV4-11 (FLT3-ITD)This compound 100 mg/kgOral, twice dailySignificant inhibition of tumor growth[5]
Athymic NCr-Fox1nu miceMOLM-13-RES (FLT3-ITD/TKD)This compoundOral, twice dailyInhibition of tumor growth in quizartinib-resistant model[4]

Table 2: Pharmacokinetic Profile of this compound in Preclinical Species

SpeciesClearanceOral BioavailabilityReference
MouseModerate (48 ml/min/kg)79-100%[6]
RatLow (4.57 ml/min/kg)79-100%[6]

Table 3: In Vitro Activity of this compound

AssayCell LineIC50 / EC50Reference
Biochemical FLT3 inhibition-0.035 µM[7]
Biochemical Aurora A inhibition-0.015 µM[7]
Biochemical Aurora B inhibition-0.1 µM[7]
Cellular viabilityMOLM-130.1 µM[7]
Cellular viabilityMV-4;110.27 µM[7]
Cellular viabilityMOLM-13-RES0.18 µM[5]

Experimental Protocols

AML Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Female athymic CrTac:NCr-Fox1 (nu) mice, 6-8 weeks old[4][5]

  • MOLM-13, MV4-11, or MOLM-13-RES human AML cells[4][5]

  • Phosphate-buffered saline (PBS) or other appropriate sterile vehicle

  • This compound

  • Vehicle for this compound administration

  • Calipers for tumor measurement

Procedure:

  • Culture the selected AML cell line under standard conditions.

  • Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.[4][5]

  • Monitor the mice regularly for tumor growth.

  • Once the mean tumor diameter reaches approximately 6 mm, randomize the mice into treatment and control cohorts (n=8 per cohort is a recommended group size).[4][5]

  • Begin dosing as described in the administration protocol below.

  • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Monitor animal weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

This compound Administration

This protocol outlines the oral administration of this compound to tumor-bearing mice.

Materials:

  • This compound

  • Appropriate vehicle for oral gavage

  • Oral gavage needles

Procedure:

  • Prepare the this compound formulation in the chosen vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).[4]

  • Administer the this compound formulation or vehicle control to the mice via oral gavage.

  • The dosing schedule used in published studies is twice daily.[4]

  • Continue the treatment for the duration of the efficacy study.

Pharmacodynamic Biomarker Analysis

This protocol describes the analysis of target engagement in tumor tissue.

Materials:

  • Tumor samples collected from the xenograft study

  • Reagents for Western blotting or immunofluorescence

  • Antibodies against phospho-STAT5, phospho-histone H3, and survivin[4][5]

Procedure:

  • Excise tumors from the mice at a specified time point after the final dose (e.g., 2 hours).[5]

  • Prepare tumor lysates for Western blot analysis or fix and embed the tumors for immunofluorescence.

  • For Western blotting, probe the lysates with antibodies against phospho-STAT5 and survivin to assess the inhibition of FLT3 and induction of apoptosis, respectively.[4]

  • For immunofluorescence, stain tumor sections with antibodies against phospho-histone H3 to evaluate the inhibition of Aurora kinase activity.[5]

  • Quantify the protein levels to determine the extent of target inhibition in the treated groups compared to the vehicle control.

Visualizations

This compound Mechanism of Action

CCT241736_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Proliferation pSTAT5->Proliferation Aurora_Kinases Aurora Kinases Survivin Survivin Aurora_Kinases->Survivin Mitosis Mitosis Aurora_Kinases->Mitosis Apoptosis Apoptosis Survivin->Apoptosis Mitosis->Proliferation This compound This compound This compound->FLT3 This compound->Aurora_Kinases

Caption: this compound dual inhibition of FLT3 and Aurora kinases.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis Cell_Culture AML Cell Culture (MOLM-13, MV4-11) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to ~6 mm diameter Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Tumor Measurement & Animal Health Dosing->Monitoring Tumor_Collection Tumor Collection Monitoring->Tumor_Collection PD_Analysis Pharmacodynamic Analysis (Western/IF) Tumor_Collection->PD_Analysis Data_Analysis Data Analysis PD_Analysis->Data_Analysis

References

Application Notes and Protocols for Apoptosis Induction Assay with CCT241736

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] It has demonstrated significant efficacy in inducing apoptosis in acute myeloid leukemia (AML) cells, including those with resistance to other FLT3 inhibitors.[1][2][3][4][5] These application notes provide a comprehensive overview of the mechanism of this compound-induced apoptosis and detailed protocols for its assessment using standard cellular and molecular biology techniques.

This compound's mechanism of action involves the simultaneous inhibition of FLT3 and Aurora kinases, which disrupts key signaling pathways responsible for cell survival and proliferation.[1][2][3] This dual inhibition leads to the downregulation of anti-apoptotic proteins like survivin and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][5]

Data Presentation

The following tables summarize the expected quantitative outcomes from apoptosis assays performed on AML cells treated with this compound. The data presented are representative examples and may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability of AML Cells Treated with this compound (72h)

Cell LineThis compound Concentration (nM)% Viable Cells (Mean ± SD)
MOLM-13 (FLT3-ITD)0100 ± 5.2
1075 ± 4.1
5042 ± 3.5
10015 ± 2.8
MV4-11 (FLT3-ITD)0100 ± 6.1
1082 ± 5.5
5051 ± 4.9
10022 ± 3.1

Table 2: Apoptosis Analysis by Annexin V/PI Staining in MOLM-13 Cells (48h)

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control3.2 ± 0.81.5 ± 0.40.8 ± 0.2
This compound (50 nM)28.7 ± 3.115.4 ± 2.21.2 ± 0.3
This compound (100 nM)45.1 ± 4.525.8 ± 3.71.5 ± 0.5

Table 3: Relative Caspase-3/7 Activity in AML Cells (24h)

Cell LineTreatmentFold Increase in Caspase-3/7 Activity (vs. Vehicle)
MOLM-13This compound (50 nM)4.8 ± 0.6
This compound (100 nM)8.2 ± 1.1
MV4-11This compound (50 nM)3.9 ± 0.5
This compound (100 nM)7.5 ± 0.9

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis. Inhibition of FLT3 and Aurora kinases leads to downstream effects that converge on the activation of the apoptotic machinery.

CCT241736_Pathway cluster_targets Molecular Targets cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Induction This compound This compound FLT3 FLT3 This compound->FLT3 inhibition AuroraK Aurora Kinases This compound->AuroraK inhibition pSTAT5 p-STAT5 FLT3->pSTAT5 CellCycle Cell Cycle Arrest AuroraK->CellCycle Survivin Survivin pSTAT5->Survivin Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Survivin->Caspase_Activation inhibition Apoptosis Apoptosis CellCycle->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Seed and treat cells with this compound harvest Harvest cells (suspension or adherent) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate1 Incubate 15 min at RT (dark) add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi analyze Analyze by Flow Cytometry add_pi->analyze Caspase_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Measurement start Seed and treat cells with this compound lyse Lyse cells on ice start->lyse centrifuge Centrifuge to pellet debris lyse->centrifuge collect Collect supernatant (lysate) centrifuge->collect add_lysate Add lysate to 96-well plate collect->add_lysate add_reagent Add Caspase-3/7 reagent (with substrate) add_lysate->add_reagent incubate Incubate at RT (dark) add_reagent->incubate measure Measure fluorescence (e.g., Ex/Em = 499/521 nm) incubate->measure WB_Workflow cluster_prep Protein Extraction cluster_wb Western Blotting cluster_analysis Detection & Analysis start Seed and treat cells lyse Lyse cells and quantify protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Image and quantify bands detect->analyze

References

CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor for Overcoming Quizartinib Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has shown significant promise in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. However, the emergence of resistance, frequently mediated by secondary mutations in the FLT3 tyrosine kinase domain (TKD), presents a major clinical challenge. CCT241736 is a novel, orally bioavailable dual inhibitor of FLT3 and Aurora kinases that demonstrates significant activity against quizartinib-resistant AML models. By simultaneously targeting both FLT3 and the Aurora kinase-driven mitotic pathway, this compound offers a promising strategy to overcome resistance and induce apoptosis in leukemic cells.

These application notes provide detailed protocols for utilizing this compound to study and overcome quizartinib resistance in AML cell lines and in vivo models.

Data Presentation

Table 1: In Vitro Activity of this compound against Quizartinib-Sensitive and -Resistant AML Cell Lines
Cell LineFLT3 StatusResistance MechanismThis compound GI₅₀ (µM)Quizartinib (AC220/MLN518) GI₅₀ (µM)Fold Resistance to Quizartinib
MOLM-13FLT3-ITDSensitive0.10.003 (AC220)-
MV4-11FLT3-ITDSensitive0.290.001 (AC220)-
MOLM-13-RESFLT3-ITD, D835YOn-target (TKD mutation)0.183.57 (MLN518)~119
BaF3/FLT3-ITDFLT3-ITDSensitive<0.10.003 (AC220)-
BaF3/FLT3-ITD+F691LFLT3-ITD, F691LOn-target (TKD mutation)<0.10.71 (AC220)237
BaF3/FLT3-ITD+D835YFLT3-ITD, D835YOn-target (TKD mutation)<0.10.087 (AC220)29

Data compiled from published studies. GI₅₀ values represent the concentration required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
Xenograft ModelTreatmentDosageDosing ScheduleTumor Growth Inhibition
MOLM-13 (Quizartinib-Sensitive)This compound100 mg/kgOrally, twice dailySignificant dose-dependent inhibition
MOLM-13-RES (Quizartinib-Resistant)This compound100 mg/kgOrally, twice dailySignificant growth inhibition
MOLM-13-RES (Quizartinib-Resistant)MLN518 (Quizartinib surrogate)160 mg/kgOrally, twice dailyMinimal effect

This table summarizes the outcomes of preclinical in vivo studies.

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 This compound This compound This compound->FLT3

Caption: FLT3-ITD signaling pathway and points of inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraA Aurora A Spindle Mitotic Spindle Formation AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Aberrant_Mitosis Aberrant Mitosis & Apoptosis Spindle->Aberrant_Mitosis Cytokinesis->Aberrant_Mitosis This compound This compound This compound->AuroraA This compound->AuroraB

Caption: this compound inhibits Aurora kinases, leading to mitotic defects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture AML Cells (MOLM-13, MV4-11) Resistance Generate Quizartinib- Resistant Line (MOLM-13-RES) Cell_Culture->Resistance Viability Cell Viability Assay (MTS) Resistance->Viability Western Western Blot (p-STAT5, p-Aurora) Viability->Western Xenograft Establish Xenograft (MOLM-13 or MOLM-13-RES) Treatment Treat with this compound or Vehicle Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Tumor_Measurement->PD_Analysis

Caption: Workflow for studying this compound in quizartinib resistance.

Experimental Protocols

Protocol 1: Generation of Quizartinib-Resistant AML Cell Lines (e.g., MOLM-13-RES)

This protocol describes a dose-escalation method to generate quizartinib-resistant AML cell lines.

Materials:

  • Quizartinib-sensitive AML cell line (e.g., MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Quizartinib (stock solution in DMSO)

  • Cell viability assay reagent (e.g., MTS)

  • 96-well and 6-well culture plates

  • DMSO (vehicle control)

Procedure:

  • Determine Baseline IC₅₀: a. Plate parental AML cells in a 96-well plate. b. Treat with a serial dilution of quizartinib for 72 hours. c. Perform a cell viability assay to determine the IC₅₀ value.

  • Initiation of Resistance Induction: a. Begin by continuously exposing the cells to a low concentration of quizartinib, typically starting at or slightly below the IC₅₀ value. b. Initially, a significant decrease in cell growth is expected. Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks.

  • Dose Escalation: a. Once the cells are stably proliferating at the current quizartinib concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments). b. Repeat this process of recovery and dose escalation over a period of several months.

  • Establishment of Resistant Clones: a. Continue the dose escalation until the cells can proliferate in the presence of a high concentration of quizartinib (e.g., 10-fold or higher than the initial IC₅₀).

  • Characterization and Maintenance: a. Confirm the resistant phenotype by performing a cell viability assay and comparing the IC₅₀ to the parental cell line. b. Maintain the established resistant cell line in a medium containing a constant concentration of quizartinib to preserve the resistant phenotype. c. At various stages of resistance development, cryopreserve aliquots of the cells.

Protocol 2: Cell Viability Assay (MTS Assay)

Materials:

  • AML cell lines (parental and resistant)

  • This compound and Quizartinib

  • 96-well plates

  • Complete culture medium

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Drug Treatment: Add varying concentrations of this compound or quizartinib to the wells in triplicate. Include a DMSO-treated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the GI₅₀ values using non-linear regression analysis software.

Protocol 3: Western Blot Analysis for Pharmacodynamic Biomarkers

Materials:

  • AML cell lysates (from in vitro or in vivo studies)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-Aurora A (Thr288), anti-Aurora A, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets or homogenized tumor tissue in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: In Vivo Xenograft Study

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • MOLM-13 or MOLM-13-RES cells

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 2-5 x 10⁶ AML cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally twice daily.[1]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) as described in Protocol 3.[1]

Conclusion

This compound represents a promising therapeutic agent for AML, particularly in the context of quizartinib resistance. Its dual inhibitory mechanism targeting both FLT3 and Aurora kinases provides a rational approach to overcoming resistance driven by FLT3-TKD mutations. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models of quizartinib-resistant AML.

References

Application Notes and Protocols: Investigating CCT241736 in Combination Therapies for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a highly aggressive and heterogeneous malignancy. A significant subset of AML cases is characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive kinase activation and are associated with a poor prognosis.[1][2][3][4] While the development of FLT3 inhibitors has marked a significant advancement in treating FLT3-mutated AML, resistance, often driven by secondary mutations in the FLT3 tyrosine kinase domain (TKD), remains a major clinical challenge.[1][2][3]

This compound is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases.[1][2][3][4] This dual mechanism of action provides a rational approach to overcoming resistance to first and second-generation FLT3 inhibitors. By targeting Aurora kinases in addition to FLT3, this compound can induce apoptosis in AML cells, including those harboring resistance mutations that render them insensitive to other FLT3-targeted therapies like quizartinib.[1][2][3][4] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models, including primary samples from patients with quizartinib-resistant AML.[1][2][3][4]

These application notes provide a summary of the preclinical data on this compound and outline protocols for investigating its therapeutic potential in combination with other standard-of-care and emerging AML drugs.

Mechanism of Action: Dual FLT3 and Aurora Kinase Inhibition

This compound exerts its anti-leukemic effects by simultaneously inhibiting two key oncogenic drivers:

  • FLT3 Kinase: In FLT3-ITD AML, the FLT3 receptor is constitutively active, driving downstream signaling pathways crucial for leukemic cell proliferation and survival, including the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[4] this compound directly inhibits this aberrant signaling.

  • Aurora Kinases: These are serine/threonine kinases essential for cell cycle regulation, particularly mitosis. Their inhibition by this compound leads to mitotic catastrophe and apoptosis.

This dual-targeting strategy is particularly effective against AML cells that have developed resistance to other FLT3 inhibitors through secondary TKD mutations.[1][2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor PI3K PI3K/AKT FLT3_ITD->PI3K RAS RAS/RAF/MEK/ERK FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 Proliferation Leukemic Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis This compound This compound This compound->FLT3_ITD Inhibits This compound->Aurora Inhibits

Caption: this compound dual inhibition pathway.

Data Presentation: Preclinical Activity of this compound

Quantitative data from preclinical studies highlight the potency of this compound against FLT3-ITD AML cell lines, including those resistant to other inhibitors.

Cell LineFLT3 StatusResistance ProfileThis compound IC₅₀ (µM)Reference
MOLM-13FLT3-ITDParental~0.1[5]
MOLM-13-RESFLT3-ITD, TKD mutQuizartinib-Resistant0.18[5]
MV4-11FLT3-ITDParentalPotent Activity[6]

Table 1: In Vitro Antiproliferative Activity of this compound.[5][6]

Rationale for Combination Therapies

To enhance efficacy and prevent the emergence of resistance, combining this compound with other anti-leukemic agents is a logical next step. While direct preclinical data for this compound combinations is not yet widely published, the mechanisms of action of standard AML drugs provide a strong rationale for investigation.

  • This compound + Venetoclax (BCL-2 Inhibitor): FLT3-ITD signaling is known to upregulate anti-apoptotic proteins like BCL-2, MCL-1, and BCL-XL. While FLT3 inhibitors can downregulate MCL-1, BCL-2 often remains a key survival factor. The BCL-2 inhibitor venetoclax has shown significant activity in AML.[7] Combining this compound (targeting FLT3/Aurora) with venetoclax (targeting BCL-2) could lead to profound synergistic apoptosis by simultaneously inhibiting major pro-survival pathways. Studies combining other FLT3 inhibitors like quizartinib and gilteritinib with venetoclax have already demonstrated synergistic anti-leukemic activity in preclinical models.[7][8]

  • This compound + Azacitidine (Hypomethylating Agent): Hypomethylating agents (HMAs) like azacitidine are a standard of care for older AML patients or those unfit for intensive chemotherapy.[9] HMAs function by reversing epigenetic silencing of tumor suppressor genes. Combining an HMA with a potent targeted agent like this compound could offer a dual benefit: epigenetic modulation by azacitidine and potent cell-cycle and pro-survival signaling inhibition by this compound. Clinical studies combining quizartinib with azacitidine have shown high response rates in both newly diagnosed and relapsed/refractory FLT3-ITD AML.[10]

Experimental Protocols

The following are foundational protocols for the preclinical evaluation of this compound in combination with other AML drugs.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol determines the antiproliferative effects of this compound as a single agent and in combination, allowing for the calculation of synergy.

G cluster_prep Preparation cluster_treat Treatment cluster_inc Incubation cluster_analyze Analysis A 1. Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates B 2. Treat with serial dilutions of: - this compound alone - Combination drug alone (e.g., Venetoclax) - Combination of both drugs A->B C 3. Incubate for 48-72 hours B->C D 4. Add viability reagent (e.g., CellTiter-Glo) C->D E 5. Measure luminescence to quantify viable cells D->E F 6. Calculate IC50 values and Combination Index (CI) for synergy (e.g., using Chou-Talalay method) E->F

Caption: Workflow for in vitro synergy assessment.

Methodology:

  • Cell Culture: Culture FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., venetoclax, azacitidine) in DMSO. Create a dose-response matrix with serial dilutions of each drug, both alone and in combination.

  • Treatment: Add drugs to the appropriate wells and incubate for 48-72 hours.

  • Viability Assay: Assess cell viability using a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize luminescence readings to untreated controls.

    • Calculate IC₅₀ values for each drug alone using non-linear regression.

    • Determine synergy using the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis following treatment.

G A 1. Treat AML cells with drugs (single agents and combination) at fixed concentrations (e.g., IC50) for 24-48h B 2. Harvest and wash cells in PBS A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry to quantify: - Live cells (Annexin V-/PI-) - Early apoptotic cells (Annexin V+/PI-) - Late apoptotic/necrotic cells (Annexin V+/PI+) E->F

Caption: Workflow for apoptosis analysis.

Methodology:

  • Treatment: Treat AML cells in 6-well plates with this compound, a combination drug, or the combination at predetermined concentrations (e.g., IC₅₀) for 24-48 hours. Include an untreated control.

  • Cell Staining: Harvest cells and wash with cold PBS. Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit, following the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by the treatments.

Protocol 3: In Vivo Xenograft Model Evaluation

This protocol assesses the in vivo efficacy of combination therapies.

Methodology:

  • Cell Line Engraftment: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID) with a FLT3-ITD AML cell line such as MV4-11 or MOLM-13.[5][6]

  • Tumor Growth Monitoring: Monitor tumor volume (for subcutaneous models) or disease burden via bioluminescence imaging (for systemic models).

  • Treatment Initiation: Once tumors are established (e.g., 100-200 mm³) or engraftment is confirmed, randomize mice into treatment cohorts:

    • Vehicle control

    • This compound alone

    • Combination drug alone

    • This compound + combination drug

  • Drug Administration: Administer drugs via their clinically relevant routes (e.g., oral gavage for this compound). Dosing schedules should be based on prior pharmacokinetic and tolerability studies.[5]

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any signs of toxicity.

    • At the end of the study, analyze tumors for pharmacodynamic markers (e.g., p-FLT3, p-STAT5, cleaved caspase-3) via Western blot or immunohistochemistry to confirm target engagement and mechanism of action.

Conclusion

This compound represents a promising therapeutic agent for FLT3-ITD AML, particularly in the context of resistance to existing FLT3 inhibitors.[1][2][3] Its dual mechanism of action provides a strong rationale for its use in combination with other targeted and cytotoxic agents. The protocols outlined here provide a framework for the systematic preclinical evaluation of this compound combination therapies, which will be essential for guiding future clinical development and improving outcomes for patients with this challenging disease.

References

Application Notes and Protocols for CCT241736 in Primary AML Patient Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. While targeted therapies like quizartinib have been developed, resistance often emerges, necessitating novel therapeutic strategies.

CCT241736 is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases.[1][2][3][4] This dual-action mechanism allows this compound to overcome resistance to FLT3 inhibitors observed in some AML patients.[1][2][3][4] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models, including primary samples from AML patients, even those with quizartinib-resistant disease.[1][2][3][4] this compound induces apoptosis through the inhibition of both FLT3 and Aurora kinases.[1][2][3][4]

These application notes provide a comprehensive overview of the analysis of primary AML patient samples with this compound, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Table 1: Patient Sample Characteristics and this compound Sensitivity
Patient IDFLT3 StatusOther MutationsQuizartinib Response StatusThis compound Concentration (µM)Apoptosis (% of control)
AML-1ITDNPM1Responded0.3Data not available
1Data not available
3Data not available
AML-7WTIDH2Responded & Relapsed0.3Data not available
1Data not available
3Data not available
AML-14ITD-Relapsed0.3Data not available
1Data not available
3Data not available
AML-15ITD-Relapsed0.3Data not available
1Data not available
3Data not available
... (additional patient data would be populated here)

Note: Specific quantitative data on the percentage of apoptosis for each patient sample at different concentrations of this compound would be required from the source study to populate this table fully. The provided information indicates that 13 quizartinib-responded and 3 quizartinib-relapsed patient samples were tested.[5]

Table 2: Biomarker Modulation by this compound in Primary AML Samples
Patient SampleTreatmentp-STAT5 Reduction (% of control)p-HH3 Reduction (% of control)
Patient 1This compound (1 µM)~25-35%~25-35%
Patient 2This compound (1 µM)~25-35%~25-35%

Note: The available data indicates a reduction of approximately 25% to 35% in both phospho-STAT5 and phospho-HH3 in two primary AML samples treated with this compound.[5]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action in AML

CCT241736_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates This compound This compound This compound->FLT3 Inhibits Aurora_Kinase Aurora Kinase This compound->Aurora_Kinase Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes pSTAT5->Proliferation Inhibited HH3 Histone H3 (HH3) Aurora_Kinase->HH3 Activates pHH3 p-HH3 HH3->pHH3 Phosphorylation pHH3->Proliferation Promotes pHH3->Proliferation Inhibited Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Caption: this compound dual-inhibits FLT3 and Aurora kinases, leading to apoptosis.

Experimental Workflow for Primary AML Sample Analysis

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Patient_Sample Primary AML Patient Sample (Peripheral Blood) CoCulture Co-culture of AML cells on MS-5 feeder layer Patient_Sample->CoCulture MS5_Feeder Irradiated MS-5 Feeder Layer MS5_Feeder->CoCulture Treatment Treat with this compound (0.3, 1, 3 µM) CoCulture->Treatment Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-STAT5, p-HH3) Treatment->Western_Blot

Caption: Workflow for this compound analysis in primary AML samples.

Experimental Protocols

Isolation and Culture of Primary AML Cells

Objective: To isolate mononuclear cells from primary AML patient peripheral blood and establish a co-culture system to maintain cell viability.

Materials:

  • Peripheral blood from AML patients

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MS-5 murine stromal cells

  • Irradiator

Protocol:

  • Prepare MS-5 Feeder Layer:

    • Culture MS-5 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Prior to co-culture, irradiate the MS-5 cells to arrest their proliferation.

    • Seed the irradiated MS-5 cells into culture plates to form a confluent monolayer.

  • Isolate Primary AML Cells:

    • Dilute the peripheral blood sample 1:1 with PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

    • Collect the mononuclear cell layer and transfer to a new tube.

    • Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the cell pellet in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Co-culture:

    • Count the viable primary AML cells using a hemocytometer and trypan blue exclusion.

    • Add the primary AML cells to the culture plates containing the irradiated MS-5 feeder layer.[5]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

This compound Treatment of Primary AML Cells

Objective: To treat primary AML cells with varying concentrations of this compound to assess its cytotoxic effects.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Co-cultured primary AML cells

  • Culture medium

Protocol:

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0.3, 1, and 3 µM.[5] A vehicle control (e.g., DMSO) should also be prepared.

  • Remove the existing medium from the co-cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • Treated primary AML cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Gently harvest the primary AML cells from the co-culture plates, leaving the adherent MS-5 cells behind.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

Western Blot Analysis for Biomarker Modulation

Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways by measuring the phosphorylation status of downstream targets.

Materials:

  • Treated primary AML cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5, anti-STAT5, anti-phospho-Histone H3 (Ser10), anti-Histone H3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest and lyse the treated primary AML cells.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. A reduction in the ratio of phosphorylated to total protein indicates successful target inhibition.[5]

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CCT241736

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCT241736 is a potent and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] It has shown significant activity in preclinical models of acute myeloid leukemia (AML), particularly in cell lines harboring FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[1][2][3][4] this compound has demonstrated efficacy in AML models that are resistant to other FLT3 inhibitors, such as quizartinib.[1][2][3][4] The mechanism of action of this compound involves the induction of apoptosis and modulation of the cell cycle.[5] This document provides detailed protocols for the analysis of these cellular effects using flow cytometry.

Mechanism of Action

This compound exerts its anti-leukemic effects by co-targeting two critical signaling pathways involved in cell proliferation and survival:

  • FLT3 Kinase Inhibition: In many AML cases, mutations such as ITD in the FLT3 receptor lead to its constitutive activation. This results in the continuous stimulation of downstream pro-proliferative and anti-apoptotic signaling pathways, including the STAT5 pathway. This compound effectively inhibits both wild-type and mutated FLT3, thereby blocking these downstream signals.

  • Aurora Kinase Inhibition: Aurora kinases (A and B) are essential for proper mitotic progression. Their inhibition by this compound disrupts the formation of the mitotic spindle and can lead to mitotic catastrophe and ultimately apoptosis.

The dual inhibition of both FLT3 and Aurora kinases provides a comprehensive approach to targeting AML cells, including those that have developed resistance to single-target FLT3 inhibitors.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on the human AML cell line MOLM-13, which harbors an FLT3-ITD mutation.

Table 1: Effect of this compound on Cell Cycle Distribution of MOLM-13 Cells

Treatment (72 hours)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)454015
This compound (0.1 µM)652510

Note: Data are representative of typical results and may vary between experiments.

Table 2: Induction of Apoptosis in MOLM-13 Cells by this compound

Treatment (48 hours)Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)-52
This compound0.12010
This compound0.54525

Note: Data are representative of typical results and may vary between experiments.

Signaling Pathway Diagrams

FLT3_Signaling_Pathway FLT3 Signaling Pathway Inhibition by this compound FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibition pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation

Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway Inhibition by this compound Aurora_Kinase Aurora Kinase A/B Mitosis Mitotic Progression Aurora_Kinase->Mitosis This compound This compound This compound->Aurora_Kinase Inhibition Abnormal_Mitosis Mitotic Arrest & Abnormal Spindle Formation Mitosis->Abnormal_Mitosis Disruption Apoptosis Apoptosis Abnormal_Mitosis->Apoptosis

Caption: Disruption of mitosis by this compound through Aurora Kinase inhibition.

Experimental Workflow

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assay Apoptosis Assay cluster_cell_cycle_assay Cell Cycle Assay Cell_Seeding Seed MOLM-13 Cells Treatment Treat with this compound or Vehicle Control Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest_A Harvest Cells Incubation->Harvest_A Harvest_C Harvest Cells Incubation->Harvest_C Wash_A Wash with PBS Harvest_A->Wash_A Stain_A Stain with Annexin V-FITC and Propidium Iodide Wash_A->Stain_A Incubate_A Incubate at RT Stain_A->Incubate_A Acquisition Acquire Data on Flow Cytometer Incubate_A->Acquisition Fixation Fix with Cold 70% Ethanol Harvest_C->Fixation Wash_C Wash with PBS Fixation->Wash_C Stain_C Stain with Propidium Iodide and RNase A Wash_C->Stain_C Incubate_C Incubate at RT Stain_C->Incubate_C Incubate_C->Acquisition Analysis Analyze Data Acquisition->Analysis

Caption: Workflow for apoptosis and cell cycle analysis via flow cytometry.

Experimental Protocols

Cell Culture and Treatment
  • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 0.5 x 10^6 cells/mL in sterile culture plates.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat cells with the desired concentrations of this compound or an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for flow cytometry analysis.

Protocol for Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and acquire data for at least 10,000 events.

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

Procedure:

  • Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events. Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

References

Troubleshooting & Optimization

CCT241736 in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information regarding the solubility and stability of the dual FLT3-Aurora kinase inhibitor, CCT241736, when prepared in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Published data indicates that it is soluble in DMSO to concentrations greater than 100 mM.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve this compound powder in anhydrous (water-free) DMSO to your desired concentration, such as 10 mM.[2][3] For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Multiple studies report storing this compound stock solutions in DMSO at -20°C.[4][5] To maintain stability, it is recommended to prepare high-concentration master stocks, divide them into single-use aliquots to minimize freeze-thaw cycles, and store them in tightly sealed vials at -20°C.[6]

Q4: How stable is this compound in DMSO, and should I be concerned about freeze-thaw cycles?

A4: While specific long-term stability studies for this compound in DMSO are not publicly available, its routine use in research indicates acceptable stability for experimental timelines when stored properly at -20°C.[4][5] However, the stability of any compound in DMSO can be affected by factors like water absorption by the solvent and repeated temperature changes.[6] Multiple freeze-thaw cycles should be avoided by aliquoting the stock solution after preparation. For highly sensitive experiments, using a freshly prepared solution is always the best practice.[6]

Summary of Properties

ParameterValue / RecommendationSource(s)
Solvent Dimethyl Sulfoxide (DMSO), anhydrous[1][2][4][5]
Reported Solubility > 100 mM[1]
Common Stock Conc. 1 mM - 10 mM[2][3]
Storage Temperature -20°C[4][5]
Best Practices Aliquot into single-use vials to avoid freeze-thaw cycles.[6]

Troubleshooting Guide

Issue: The this compound powder is not dissolving completely.

  • Solution 1: Check Solvent Purity. Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can affect the solubility of compounds.[7][8]

  • Solution 2: Increase Mixing. Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath for a short period) can also aid dissolution, but be cautious as heat may degrade sensitive compounds.

  • Solution 3: Re-evaluate Concentration. Confirm that your target concentration does not exceed the known solubility limits. While solubility is high (>100 mM), attempting to make extremely concentrated solutions may be challenging.[1]

Issue: I observed precipitation in my stock solution after removing it from the -20°C freezer.

  • Cause: This can happen if the compound crashes out of solution at low temperatures, especially if the concentration is very high. It can also occur if the DMSO has absorbed moisture, reducing its solvating power.

  • Solution: Before use, bring the vial to room temperature and vortex thoroughly to ensure all precipitate has redissolved. Visually inspect the solution to confirm it is clear before making dilutions. If the precipitate does not redissolve, it may indicate compound degradation or solvent issues, and a fresh stock should be prepared.

Issue: The final concentration of DMSO in my cell culture medium is toxic to my cells.

  • Cause: Many cell lines are sensitive to DMSO concentrations above 0.5% or even lower. Preparing a very dilute stock solution requires adding a larger volume to your media, which can lead to toxicity.

  • Solution: Prepare a high-concentration master stock (e.g., 10 mM or higher). This allows you to use a very small volume in your final experimental setup, ensuring the final DMSO concentration remains in a non-toxic range (typically <0.1%). For example, a 1:1000 dilution of a 10 mM stock results in a 10 µM final concentration of this compound and only 0.1% DMSO.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 456.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Precision pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound.

    • Calculation: 0.010 mol/L * 456.38 g/mol * 0.001 L = 0.00456 g = 4.56 mg

  • Weighing: Carefully weigh out 4.56 mg of this compound powder and place it into a sterile vial.

  • Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Aliquoting & Storage: Dispense the solution into smaller, single-use, sterile cryovials (e.g., 20 µL aliquots). Store these aliquots at -20°C, protected from light.

Visual Workflow

G cluster_workflow Troubleshooting this compound Solution Preparation start Start: Weigh this compound and add anhydrous DMSO mix Vortex thoroughly at room temperature start->mix check Is the solution completely clear? mix->check success Success: Aliquot for single use and store at -20°C check->success Yes troubleshoot Troubleshoot: Gentle Warming (37°C) & Vortex Again check->troubleshoot No recheck Is the solution clear now? troubleshoot->recheck recheck->success Yes fail Action: Prepare a fresh solution. Verify DMSO purity and calculations. recheck->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

Off-target effects of CCT241736 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCT241736. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data on the inhibitor's activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4][5] It has shown significant activity against both wild-type FLT3 and various activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are common in Acute Myeloid Leukemia (AML).[1][2][3][4]

Q2: What is the mechanism of action of this compound?

A2: this compound exerts its anti-cancer effects by inhibiting the kinase activity of FLT3 and Aurora kinases.[1][2][3] Inhibition of FLT3 blocks downstream signaling pathways crucial for cell survival and proliferation, such as the STAT5, and Ras/Raf/MEK/ERK pathways.[2][4] Inhibition of Aurora kinases disrupts mitosis, leading to abnormal spindle formation and ultimately cell death.[5] This dual inhibition leads to the induction of apoptosis in sensitive cancer cell lines.[1][3][4]

Q3: How selective is this compound?

A3: this compound is described as a selective inhibitor with few off-target kinase activities across the human kinome.[2][5] It did not significantly inhibit major cytochrome P450 isoforms or hERG at concentrations up to 10 µM.[2][4] However, like most kinase inhibitors, it may exhibit off-target effects at higher concentrations.

Q4: In which cancer cell lines has this compound shown activity?

A4: this compound has demonstrated potent anti-proliferative activity in human FLT3-ITD positive AML cell lines such as MOLM-13 and MV4-11.[6] It is also effective in cell lines resistant to other FLT3 inhibitors like quizartinib and sorafenib due to secondary FLT3-TKD mutations.[1][2][3] Additionally, it has shown activity against the HCT116 human colon carcinoma cell line.[6]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Reduced or no inhibition of cell viability in a sensitive cell line (e.g., MOLM-13). Compound Degradation: this compound may have degraded due to improper storage or handling.Ensure the compound is stored as a powder at the recommended temperature and protected from light. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
Cell Line Integrity: The cell line may have lost its sensitivity or developed resistance over prolonged culture.Perform regular cell line authentication. Use low-passage number cells for experiments. Test a known positive control inhibitor to confirm assay validity.
Incorrect Drug Concentration: Errors in calculating dilutions or pipetting.Double-check all calculations for serial dilutions. Use calibrated pipettes.
Inconsistent results between experiments. Variability in Cell Seeding Density: Inconsistent cell numbers can affect the drug's effective concentration per cell.Use a cell counter to ensure consistent cell seeding density across all wells and experiments.
DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay.Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is typically below 0.5%.
Unexpected phenotypic effects not consistent with FLT3 or Aurora kinase inhibition. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen biological responses.Perform a dose-response experiment to determine the lowest effective concentration. If off-target effects are suspected, consider using a more specific inhibitor for the primary targets as a control. Consult kinase profiling data to identify potential off-target kinases.
Difficulty in detecting downstream signaling changes (e.g., p-STAT5) by Western Blot. Suboptimal Treatment Time or Concentration: The timing and dose for observing maximal pathway inhibition may not be optimal.Perform a time-course and dose-response experiment. For example, treat cells with varying concentrations of this compound for different durations (e.g., 2, 6, 24 hours) to identify the optimal window for biomarker modulation.[5]
Poor Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough.Use validated antibodies from reputable suppliers. Run positive and negative controls for the antibody.

Quantitative Data

Table 1: Biochemical Activity of this compound
TargetAssay TypeValue (nM)
FLT3 (Wild-Type)Kd6.2[6]
FLT3-ITDKd38[6]
Aurora AKd7.5[6]
Aurora BKd48[6]
Table 2: Cellular Activity of this compound in AML Cell Lines
Cell LineMutation StatusAssay TypeValue (µM)
MOLM-13FLT3-ITDGI500.1[2]
MOLM-13-RESFLT3-ITD, Quizartinib-ResistantGI500.18[2]

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of the inhibitor or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the GI50 value using non-linear regression analysis.[2]

Western Blotting for Pharmacodynamic Markers
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound or vehicle control for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5, p-Aurora A, total STAT5, total Aurora A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

CCT241736_MOA cluster_drug This compound cluster_targets Primary Targets cluster_pathways Downstream Pathways cluster_effects Cellular Effects This compound This compound FLT3 FLT3 This compound->FLT3 inhibits AuroraA Aurora A This compound->AuroraA inhibits AuroraB Aurora B This compound->AuroraB inhibits STAT5 STAT5 Signaling FLT3->STAT5 Ras_ERK Ras/ERK Signaling FLT3->Ras_ERK Mitosis Mitotic Progression AuroraA->Mitosis AuroraB->Mitosis Proliferation Decreased Proliferation STAT5->Proliferation Ras_ERK->Proliferation AbnormalMitosis Abnormal Mitosis Mitosis->AbnormalMitosis Apoptosis Increased Apoptosis Proliferation->Apoptosis AbnormalMitosis->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckCompound Verify Compound Integrity (Fresh Stock, Proper Storage) Start->CheckCompound CheckCells Authenticate Cell Line (Low Passage, Test Controls) Start->CheckCells CheckProtocol Review Experimental Protocol (Concentrations, Timings, Reagents) Start->CheckProtocol DoseResponse Perform Dose-Response & Time-Course Experiment CheckCompound->DoseResponse CheckCells->DoseResponse CheckProtocol->DoseResponse OffTarget Consider Off-Target Effects (Consult Kinome Scan Data) DoseResponse->OffTarget If still inconsistent OptimizeAssay Optimize Assay Conditions (Antibodies, Buffers, etc.) DoseResponse->OptimizeAssay If signal is weak Successful Problem Resolved DoseResponse->Successful If problem resolved Unsuccessful Problem Persists (Consult Literature/Support) OffTarget->Unsuccessful OptimizeAssay->Successful

Caption: Troubleshooting workflow for this compound experiments.

References

CCT241736 Preclinical Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity of CCT241736, a dual FLT3 and Aurora kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose (MTD) of this compound in mice?

A1: In preclinical studies using athymic nude mice bearing AML xenografts, the maximum tolerated dose (MTD) of this compound was established as 100 mg/kg administered orally twice daily[1].

Q2: What are the observed signs of toxicity at doses exceeding the MTD?

A2: At a dose of 150 mg/kg administered orally twice daily, mice exhibited weight loss, which necessitated a dose reduction in the study[1]. Specific details on other clinical signs of toxicity at this dose are not extensively reported in the available literature. Researchers should closely monitor animals for any signs of distress, including but not limited to, significant weight loss, changes in behavior, and altered food and water intake when approaching or exceeding the MTD.

Q3: Was any toxicity observed during chronic administration at therapeutic doses?

A3: In a study with MOLM-13 human tumor xenografts, this compound administered orally at doses of 25, 50, and 100 mg/kg twice daily resulted in a dose-dependent reduction in tumor growth with no observed toxicity during chronic dosing[1][2]. However, this is a general statement, and specific toxicological endpoints were not detailed.

Q4: Which preclinical species is most suitable for toxicology studies of this compound?

A4: Based on in vitro metabolism studies, the minipig showed the greatest similarity to humans in terms of its overall metabolic profile for this compound and is therefore suggested as the most appropriate non-rodent species for toxicology studies[3][4][5]. For rodents, both mouse and rat are considered suitable based on their metabolic profiles[3][4][5].

Q5: Are there any known off-target effects of this compound that could contribute to toxicity?

A5: this compound is a potent dual inhibitor of FLT3 and Aurora kinases[2][6]. In vitro screening has shown that this compound has few off-target kinase activities and does not significantly inhibit major cytochrome P450 isoforms (CYP1A2, 2A6, 2C9, 2C19, 2D6, or 3A4) or the hERG channel at concentrations up to 10 μM, suggesting a low potential for drug-drug interactions and cardiac toxicity related to these mechanisms[2][3].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss in Mice Dose of this compound may be too high.A study reported weight loss in mice at a dose of 150 mg/kg twice daily[1]. If significant weight loss (typically >15-20%) is observed, consider reducing the dose to the established MTD of 100 mg/kg twice daily or lower. Ensure the vehicle is well-tolerated and not contributing to the weight loss. Monitor animal health daily.
No Apparent Anti-Tumor Efficacy Sub-optimal dosing or formulation issues.Confirm the correct dosage and administration schedule. This compound has high oral bioavailability[3]. Ensure the compound is properly formulated. A suggested vehicle for oral administration is a mixture of 10% DMSO, 20% PEG 400, 5% Tween 80, and 65% water[1]. Verify the integrity of the compound.
Unexpected Adverse Events Species-specific toxicity or experimental variability.The metabolic profile of this compound can differ between species[3][4][5]. If unexpected toxicities arise, consider if the chosen animal model is the most appropriate. Review the experimental protocol for any potential confounding factors. For any severe or unexpected adverse events, it is recommended to halt the experiment and consult with a veterinarian.

Quantitative Toxicity Data

Published literature on the preclinical toxicity of this compound provides limited quantitative data. The following table summarizes the available information.

Table 1: Summary of In Vivo Toxicity Findings for this compound in Mice

Parameter Dose Species/Model Observation Reference
Maximum Tolerated Dose (MTD) 100 mg/kg, p.o., b.i.d.Athymic Nude Mice (MOLM-13 Xenograft)Established as the highest dose without significant toxicity.[1]
Body Weight 150 mg/kg, p.o., b.i.d.Athymic Nude MiceLed to weight loss, requiring dose reduction.[1]
General Toxicity (Chronic Dosing) 25, 50, 100 mg/kg, p.o., b.i.d.Athymic Nude Mice (MOLM-13 Xenograft)No observed toxicity.[1][2]

p.o. = oral administration; b.i.d. = twice daily

Experimental Protocols

Key Experiment: In Vivo Efficacy and Toxicity Assessment in a Mouse Xenograft Model of AML

This protocol is based on methodologies described in preclinical studies of this compound[1][2].

  • Cell Culture:

    • Culture human AML cell lines with FLT3-ITD mutations (e.g., MOLM-13 or MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase for implantation.

  • Animal Model:

    • Use female athymic nude mice, 6-8 weeks old.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines and approved by the local ethics committee.

  • Tumor Implantation:

    • Resuspend the cultured AML cells in sterile phosphate-buffered saline (PBS) or a similar appropriate vehicle.

    • Inject 2 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When the mean tumor diameter reaches approximately 6 mm, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 20% PEG 400, 5% Tween 80, and 65% water)[1].

    • The control group should receive the vehicle only.

    • Administer this compound or vehicle orally twice daily at the desired doses (e.g., 25, 50, 100 mg/kg).

  • Toxicity Assessment:

    • Monitor the body weight of the mice daily or at least three times per week.

    • Observe the animals for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

    • At the end of the study, collect blood for hematological and clinical chemistry analysis and harvest organs for histopathological examination.

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.

CCT241736_Mechanism_of_Action cluster_FLT3 FLT3 Signaling cluster_Aurora Aurora Kinase Signaling This compound This compound FLT3 FLT3-ITD This compound->FLT3 Inhibition Aurora Aurora Kinases (A and B) This compound->Aurora Inhibition STAT5 STAT5 FLT3->STAT5 Phosphorylation Inhibition_FLT3 Inhibition of Proliferation & Induction of Apoptosis Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival HistoneH3 Histone H3 Aurora->HistoneH3 Phosphorylation Inhibition_Aurora Mitotic Arrest & Apoptosis Mitosis Proper Mitotic Progression HistoneH3->Mitosis

Caption: Mechanism of action of this compound targeting FLT3 and Aurora kinase pathways.

Preclinical_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Studies Cell_Culture AML Cell Culture (e.g., MOLM-13, MV4-11) Metabolism_Assay Metabolism Studies (Microsomes, Hepatocytes) Xenograft Xenograft Model (Athymic Nude Mice) Cell_Culture->Xenograft Cell Implantation Metabolism_Assay->Xenograft Species Selection Dosing This compound Administration (Oral, Twice Daily) Xenograft->Dosing Monitoring Tumor & Toxicity Monitoring (Volume, Body Weight) Dosing->Monitoring Analysis Efficacy & Toxicity Analysis (Tumor Growth Inhibition, Histopathology) Monitoring->Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Optimizing CCT241736 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, selective, and potent dual inhibitor of FLT3 and Aurora kinases.[1][2][3] It is effective against wild-type FLT3 and a wide range of FLT3 mutants, including those with internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1][3][4] By inhibiting FLT3, this compound blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for cell proliferation and survival.[1][2] Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][2] This dual inhibition results in the induction of apoptosis, as evidenced by PARP cleavage and downregulation of survivin.[1][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 100 mM.[5] For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: this compound is described as a selective inhibitor with few off-target kinase activities across the human kinome.[4] However, like most kinase inhibitors, the potential for off-target effects increases with concentration. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target without causing significant off-target effects. If unexpected phenotypes are observed, consider using a structurally different dual FLT3/Aurora kinase inhibitor to confirm that the observed effect is on-target.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low potency or lack of efficacy in cell-based assays. 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Compound degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms.1. Perform a dose-response experiment to determine the GI50/IC50 for your cell line. Refer to the provided data tables for typical effective concentrations. 2. Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions if necessary. 3. Verify the FLT3 and Aurora kinase expression and mutation status of your cell line.
High levels of cell death even at low concentrations. 1. Off-target toxicity: At higher concentrations, this compound may inhibit other kinases essential for cell survival. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.1. Titrate the inhibitor concentration to find the lowest effective dose that inhibits FLT3 and Aurora kinase activity. 2. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.2%).[4]
Inconsistent results between experiments. 1. Variability in cell density: The number of cells seeded can affect the apparent potency of the inhibitor. 2. Inconsistent incubation times: The duration of treatment can significantly impact the outcome. 3. Variability in compound dilution: Inaccurate pipetting can lead to inconsistent final concentrations.1. Ensure consistent cell seeding density across all experiments. 2. Standardize the incubation time for this compound treatment (e.g., 72 hours for cell viability assays).[2][4] 3. Prepare a master mix of the diluted compound to add to replicate wells to minimize pipetting errors.
Unexpected or paradoxical cellular phenotype. 1. Off-target effects: The inhibitor may be affecting an unintended signaling pathway. 2. Feedback mechanisms: Inhibition of FLT3 and Aurora kinases may activate compensatory signaling pathways.1. Validate the phenotype using a structurally unrelated dual FLT3/Aurora kinase inhibitor or with genetic approaches like siRNA or CRISPR to knock down the target kinases. 2. Investigate potential feedback loops by examining the activity of related signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Cell Line Assay Type Value Reference
FLT3 (Wild-Type)Biochemical (Kd)0.006 µM[4]
FLT3-ITDBiochemical (Kd)0.038 µM[4][6]
FLT3-D835YBiochemical (Kd)0.014 µM[4]
Aurora-ABiochemical (Kd)7.5 nM[6]
Aurora-BBiochemical (Kd)48 nM[6]
MOLM-13 (FLT3-ITD+)Cell Viability (GI50)0.1 µM[4]
MV4-11 (FLT3-ITD+)Cell Viability (GI50)0.29 µM[4]
MOLM-13-RES (FLT3-ITD/D835Y)Cell Viability (IC50)0.18 µM[4]
KG-1a (FLT3-WT)Cell Viability (GI50)1 µM[4]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is adapted from established methods for assessing cell viability following treatment with this compound.[2][4]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 2 x 10^5 cells per 100 µL of culture medium.[2][4]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., 0.2% DMSO).[4]

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2][4]

  • MTS Reagent Addition:

    • Add 20 µL of CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent (MTS) to each well.[2][4]

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[2][4]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of FLT3 and Downstream Signaling

This protocol outlines the steps to analyze the phosphorylation status of FLT3 and its downstream targets like STAT5, as well as markers of apoptosis.[2]

  • Cell Lysis:

    • Seed cells and treat with varying concentrations of this compound for the desired time (e.g., 24 or 48 hours).[2]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, cleaved PARP, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][2]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Kinase Assay

This protocol provides a general framework for assessing the in vitro kinase activity of FLT3.

  • Reaction Setup:

    • In a microplate, combine the kinase buffer, the purified FLT3 enzyme, and the specific substrate.

    • Add varying concentrations of this compound or a vehicle control.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for assays using [γ-³²P]ATP).[2][4]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control to determine the IC50 value of this compound.

Mandatory Visualizations

CCT241736_Signaling_Pathway This compound This compound FLT3 FLT3 Receptor This compound->FLT3 Inhibits AuroraKinase Aurora Kinases This compound->AuroraKinase Inhibits Apoptosis Apoptosis This compound->Apoptosis pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation STAT5 STAT5 pFLT3->STAT5 Survivin Survivin pFLT3->Survivin pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Mitosis Mitosis AuroraKinase->Mitosis Survivin->Apoptosis

Caption: this compound inhibits FLT3 and Aurora kinases, blocking proliferation and inducing apoptosis.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound (serial dilutions) seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance analyze Analyze data (Calculate GI50) read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using an MTS assay after this compound treatment.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of protein phosphorylation and expression.

References

Technical Support Center: Overcoming FLT3 Inhibitor Resistance in AML with CCT241736

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing CCT241736 to overcome resistance to conventional FLT3 inhibitors in Acute Myeloid Leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in AML?

This compound is a potent, orally bioavailable small molecule inhibitor.[1][2][3] It functions as a dual inhibitor, targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, this compound's inhibition of the constitutively active FLT3 kinase blocks downstream signaling pathways like STAT5, leading to reduced cell proliferation and apoptosis.[2][3] Simultaneously, its inhibition of Aurora kinases disrupts mitotic progression, further contributing to its anti-leukemic effects.[1][2][3]

Q2: Why is this compound effective against AML cells that have developed resistance to other FLT3 inhibitors like quizartinib?

Resistance to FLT3 inhibitors such as quizartinib and sorafenib often arises from secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation.[2][4][5] These mutations can prevent the binding of type II FLT3 inhibitors. This compound, however, maintains its potent inhibitory activity against FLT3-ITD even in the presence of these TKD mutations.[1][2][3] Its dual-targeting mechanism provides a broader therapeutic window, as it can induce apoptosis through Aurora kinase inhibition, even in cells that might have alternative mechanisms to bypass FLT3 inhibition.[1][3]

Q3: What are the key signaling pathways targeted by this compound?

The primary signaling pathways targeted by this compound are:

  • FLT3 Signaling Pathway: this compound directly inhibits the constitutive phosphorylation of FLT3 in FLT3-ITD+ AML cells. This leads to the downstream inhibition of signal transducer and activator of transcription 5 (STAT5) phosphorylation, which is crucial for leukemic cell survival and proliferation.[2][3]

  • Aurora Kinase Signaling Pathway: this compound inhibits Aurora A and B kinases, which are essential for spindle assembly and cytokinesis during mitosis. Inhibition of this pathway leads to mitotic arrest and subsequent apoptosis. A key biomarker for Aurora kinase inhibition is the reduction of histone H3 phosphorylation.[3]

Q4: In which AML subtypes is this compound expected to be most effective?

This compound is expected to be most effective in AML subtypes harboring FLT3-ITD mutations, including those that have developed resistance to other FLT3 inhibitors through secondary FLT3-TKD mutations.[1][3][4] Its efficacy has been demonstrated in preclinical models of FLT3-ITD and FLT3-ITD-TKD human tumor xenografts and in primary samples from AML patients, including those with quizartinib-resistant disease.[1][2][3][4]

Q5: What are potential synergistic drug combinations with this compound in AML?

While specific studies on synergistic combinations with this compound are emerging, the principle of combination therapy in AML is well-established to enhance efficacy and overcome resistance.[6][7][8] Given its mechanism, potential synergistic partners could include:

  • Standard Chemotherapy Agents: Combining this compound with cytotoxic agents like cytarabine could enhance the killing of leukemic cells.

  • BCL-2 Inhibitors (e.g., Venetoclax): Since this compound induces apoptosis, combining it with a pro-apoptotic agent like venetoclax could lead to a synergistic effect.[9]

  • Other Kinase Inhibitors: Targeting parallel survival pathways with other kinase inhibitors may prevent the development of resistance.[10]

Troubleshooting Guide

Problem 1: My FLT3-ITD AML cell line, which is resistant to quizartinib, is showing a suboptimal response to this compound.

  • Possible Cause 1: Cell Line Integrity and Mutation Status:

    • Solution: Re-verify the FLT3-ITD and TKD mutation status of your cell line using sequencing. Ensure the cell line has not been contaminated or undergone genetic drift.

  • Possible Cause 2: Off-Target Resistance Mechanisms:

    • Solution: The cells may have developed resistance through mechanisms that are independent of FLT3 signaling, such as the activation of bypass pathways (e.g., RAS/MAPK pathway) or upregulation of anti-apoptotic proteins like MCL1.[5][11][12] Perform a phosphoproteomic or transcriptomic analysis to identify activated alternative pathways.

  • Possible Cause 3: Drug Concentration and Exposure Time:

    • Solution: Perform a dose-response curve with a wider range of this compound concentrations and extend the incubation time (e.g., 48 to 72 hours) to ensure sufficient exposure for apoptosis induction.

Problem 2: I am observing high levels of cytotoxicity in my non-leukemic control cells treated with this compound.

  • Possible Cause: Off-Target Effects:

    • Solution: While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration to the minimal effective dose for your AML cells. Consider using a more relevant control cell line, such as CD34+ hematopoietic stem cells, which are known to be less sensitive to some kinase inhibitors compared to AML blasts.[13]

Problem 3: How can I confirm that this compound is inhibiting both FLT3 and Aurora kinases in my experiment?

  • Solution: Western Blot Analysis:

    • To confirm FLT3 inhibition , probe for the phosphorylation status of FLT3 (p-FLT3) and its downstream target STAT5 (p-STAT5). A significant reduction in the phosphorylated forms of these proteins upon this compound treatment indicates successful target engagement.[3]

    • To confirm Aurora kinase inhibition , probe for the phosphorylation of histone H3 at Serine 10 (p-H3S10), a direct substrate of Aurora B kinase. A dose-dependent decrease in p-H3S10 will confirm the inhibition of Aurora kinase activity.[3]

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of this compound in FLT3-ITD+ AML Cell Lines

Cell LineGenotypeThis compound IC50 (nM)Reference
MOLM-13FLT3-ITD2.9 - 19.0[14]
MV4-11FLT3-ITD0.92 - 3.3[14]

Table 2: Comparative Efficacy of this compound in FLT3 Inhibitor-Resistant Models

Cell Line ModelResistance MechanismQuizartinib IC50 (nM)This compound IC50 (nM)Fold-Change in Resistance (Quizartinib vs. This compound)Reference
MOLM-13 ParentalFLT3-ITD~5~10N/A[2][3]
MOLM-13 ResistantFLT3-ITD + D835Y>1000~20>50-fold lower for this compound[2][3]

Experimental Protocols

Protocol 1: Generation of FLT3 Inhibitor-Resistant AML Cell Lines

This protocol describes a method for generating FLT3 inhibitor-resistant AML cell lines, such as those resistant to quizartinib, which can then be used to test the efficacy of this compound.[14][15][16]

  • Initial Culture and IC50 Determination:

    • Culture the parental AML cell line (e.g., MOLM-13) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Determine the initial IC50 of the selected FLT3 inhibitor (e.g., quizartinib) for the parental cell line using a standard cell viability assay.

  • Induction of Resistance:

    • Begin by continuously exposing the cells to a low concentration of the FLT3 inhibitor, typically starting at or slightly below the IC50 value.

    • Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.

    • Allow the surviving cells to recover and reach a stable proliferation rate.

    • Once the cells are proliferating steadily, gradually increase the concentration of the FLT3 inhibitor in a stepwise manner.

    • Repeat this process of recovery and dose escalation over several months.

  • Establishment and Maintenance of Resistant Clones:

    • Continue the dose escalation until the cells can proliferate in the presence of a high concentration of the FLT3 inhibitor (e.g., 10-50 times the initial IC50).

    • At various stages of resistance development, cryopreserve aliquots of the cells.

    • Maintain the established resistant cell line in a medium containing a constant concentration of the FLT3 inhibitor to preserve the resistant phenotype.

Protocol 2: Cell Viability Assay to Evaluate this compound Efficacy

This protocol outlines the steps to assess and compare the cytotoxicity of this compound in parental versus resistant AML cell lines.

  • Cell Seeding:

    • Seed both parental and resistant AML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow cells to acclimate.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the comparator FLT3 inhibitor (e.g., quizartinib) in culture medium.

    • Add 100 µL of the drug dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, following the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells.

    • Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 values for each cell line and drug.

Protocol 3: Western Blot Analysis of FLT3 and Aurora Kinase Pathway Inhibition

This protocol details the procedure to detect changes in protein phosphorylation to confirm the mechanism of action of this compound.

  • Cell Lysis:

    • Treat AML cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-FLT3 (Tyr591)

      • Total FLT3

      • p-STAT5 (Tyr694)

      • Total STAT5

      • p-Histone H3 (Ser10)

      • Total Histone H3

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.

Visual Guides

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Leukemic Cell Proliferation & Survival pSTAT5->Proliferation Aurora_Kinase Aurora Kinase Mitosis Mitotic Progression Aurora_Kinase->Mitosis Mitosis->Proliferation Apoptosis Apoptosis Mitotic_Arrest Mitotic Arrest This compound This compound This compound->FLT3_ITD Inhibits This compound->Aurora_Kinase Inhibits

Figure 1: Dual inhibition of FLT3 and Aurora kinase pathways by this compound.

Experimental_Workflow cluster_assays Assays start Start: FLT3-ITD+ AML Parental Cell Line step1 Generate Quizartinib-Resistant (QR) Cell Line (Protocol 1) start->step1 step2 Characterize QR and Parental Cells: - Confirm FLT3-TKD mutation - Baseline proliferation step1->step2 step3 Treat both cell lines with: - Quizartinib (Control) - this compound step2->step3 step4 Assess Outcomes step3->step4 assay1 Cell Viability Assay (IC50) (Protocol 2) step4->assay1 assay2 Western Blot (p-FLT3, p-STAT5) (Protocol 3) step4->assay2 end Conclusion: Validate this compound efficacy in overcoming resistance assay1->end assay2->end

Figure 2: Workflow for validating this compound efficacy in resistant AML.

Troubleshooting_Logic start Suboptimal response to this compound in Quizartinib-resistant cells q1 Is the this compound concentration and exposure time adequate? start->q1 sol1 Action: Optimize dose-response and time-course. q1->sol1 No q2 Is target engagement confirmed? (Reduced p-FLT3 / p-STAT5) q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Verify drug activity and experimental setup. q2->sol2 No q3 Are bypass signaling pathways activated? (e.g., RAS/MAPK) q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Investigate combination therapy to target bypass pathways. q3->sol3 Yes end Re-evaluate cell line integrity and mutation status. q3->end No a3_yes Yes a3_no No

Figure 3: Troubleshooting logic for suboptimal this compound response.

References

CCT241736 Metabolism Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the metabolism of CCT241736, a dual FLT3/Aurora kinase inhibitor, across various species.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during in vitro metabolism studies of this compound.

Q1: We are observing very high clearance of this compound in our mouse liver microsome assay, but low clearance in human microsomes. Is this expected?

A1: Yes, this is consistent with published findings. This compound shows significant species-dependent variation in its metabolic rate. It exhibits low intrinsic clearance (CLint) in human, rat, dog, and minipig liver microsomes and hepatocytes.[1][2][3] In contrast, the clearance in mouse models is considerably higher.[1][2][3] This highlights the importance of selecting the appropriate preclinical species for toxicological studies.

Q2: Which human cytochrome P450 (CYP) enzymes are primarily responsible for this compound metabolism?

A2: In humans, the major enzymes responsible for the biotransformation of this compound are CYP3A4 and CYP3A5.[1][2][3] These enzymes were identified as exclusively forming five out of the seven observed metabolites in in vitro studies using recombinant human CYPs.[1][2]

Q3: Which preclinical species has a metabolic profile most similar to humans for this compound?

A3: The minipig shows the greatest similarity to humans in terms of both the overall metabolic profile and the relative abundance of specific metabolites.[1][2][3] This suggests the minipig is the most appropriate non-rodent species for toxicology studies. The greatest disparity in metabolic profile was observed between humans and dogs.[1][2] For rodent models, both rat and mouse are considered suitable based on their metabolic profiles.[1][2]

Q4: My metabolite profile looks different from the published data. What could be the cause?

A4: Discrepancies in metabolite profiles can arise from several factors:

  • Incubation Conditions: Ensure that the protein concentration, substrate (this compound) concentration, and incubation times are appropriate.[4] Sub-optimal conditions can alter enzyme kinetics.

  • Cofactor Availability: Ensure fresh and adequate concentrations of necessary cofactors, such as NADPH for CYP-mediated reactions, are present in the incubation mixture.

  • Analytical Sensitivity: The sensitivity of your mass spectrometer may differ, potentially affecting the detection of low-abundance metabolites.

  • Source of Biological Matrix: The specific lot of liver microsomes or hepatocytes can have batch-to-batch variability in enzymatic activity.

Q5: We are not detecting any metabolites. What should we check?

A5:

  • Confirm Compound Addition: First, verify that this compound was correctly added to the incubation.

  • Check Enzyme Activity: Run a positive control compound known to be metabolized by the same enzyme system (e.g., testosterone for CYP3A4) to confirm that the microsomes or hepatocytes are active.

  • Review Quenching Step: Ensure the quenching solvent (e.g., cold acetonitrile) is effectively stopping the reaction and precipitating the protein without degrading the metabolites.

  • Analytical Method: Verify your LC-MS/MS method is optimized for the detection of expected metabolites. The biotransformations are primarily Phase I reactions.[2]

Data Presentation: In Vitro Metabolism of this compound

The following tables summarize the quantitative data on the intrinsic clearance of this compound in liver microsomes and hepatocytes from various species.

Table 1: Intrinsic Clearance (CLint) of this compound in Hepatocytes

SpeciesIntrinsic Clearance (μL/min/10⁶ cells)
Human<1 - 10
Rat<1 - 10
Dog<1 - 10
Minipig<1 - 10
Mouse91
Data sourced from O'Donovan et al. (2019).[2]

Table 2: Intrinsic Clearance (CLint) of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (μL/min/mg protein)
Human<10
Rat<10
Dog<10
Minipig<10
Mouse53
Data sourced from O'Donovan et al. (2019).[2]

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.

    • Thaw pooled liver microsomes (human, mouse, rat, etc.) on ice. Dilute to the desired concentration (e.g., 0.5 - 1.0 mg/mL) with incubation buffer.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and the NADPH regenerating system in a water bath at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the pre-warmed microsomal suspension.

    • Immediately add the this compound working solution to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate the protein.

    • Vortex the samples thoroughly.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at a high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors for the system (e.g., µL/min/mg protein).

Visualizations

Signaling Pathway

This compound is an inhibitor of FLT3 and Aurora kinases, but it also has relevance to the DNA damage response pathway involving Checkpoint Kinase 1 (Chk1).[5][6][7] The ATR-Chk1 pathway is a critical signaling cascade that responds to DNA damage and replication stress.[8][9]

G cluster_input DNA Damage / Replication Stress cluster_pathway ATR-Chk1 Signaling Pathway cluster_inhibition Pharmacological Intervention DNA_Damage DNA Damage (e.g., UV, Genotoxins) ATR ATR Kinase (Activated) DNA_Damage->ATR Senses Damage Chk1 Chk1 Kinase (Activated) ATR->Chk1 Phosphorylates & Activates Cdc25 Cdc25 Phosphatase (Inhibited) Chk1->Cdc25 Phosphorylates & Inhibits CDK Cyclin-Dependent Kinases (Inactive) Cdc25->CDK Fails to Activate CellCycle Cell Cycle Arrest (G2/M Phase) CDK->CellCycle Leads to Inhibitor Chk1 Inhibitors (e.g., this compound context) Inhibitor->Chk1

Caption: Simplified ATR-Chk1 DNA damage response pathway.

Experimental Workflow

The following diagram illustrates the standard workflow for an in vitro metabolism experiment using liver microsomes.

G cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis A Prepare Microsomes, Buffer, Cofactors C Pre-warm Reagents to 37°C A->C B Prepare this compound Working Solution D Initiate Reaction (Add Cofactors & this compound) B->D C->D E Incubate at 37°C (Time Course Sampling) D->E F Quench Reaction (e.g., Cold Acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate CLint and Half-life H->I

Caption: Workflow for this compound in vitro metabolic stability assay.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues in metabolism assays.

G Start Assay Failed? Problem What is the issue? Start->Problem NoMetabolism No Metabolism (Parent Unchanged) Problem->NoMetabolism HighVariability High Variability in Replicates Problem->HighVariability WrongProfile Unexpected Metabolite Profile Problem->WrongProfile CheckActivity Is Microsome Activity Confirmed? NoMetabolism->CheckActivity CheckPipetting Pipetting Technique OK? HighVariability->CheckPipetting CheckContamination Potential Sample Contamination? WrongProfile->CheckContamination CheckReagents Are Cofactors & Reagents OK? CheckActivity->CheckReagents Yes Result_Inactive Source New Microsomes CheckActivity->Result_Inactive No Result_Reagents Prepare Fresh Reagents CheckReagents->Result_Reagents No CheckMixing Is Mixing Adequate? CheckPipetting->CheckMixing Yes Result_Pipetting Refine Technique, Use Calibrated Pipettes CheckPipetting->Result_Pipetting No Result_Mixing Ensure Homogeneous Suspension CheckMixing->Result_Mixing No CheckMethod Is LC-MS/MS Method Validated? CheckContamination->CheckMethod No Result_Contamination Use Fresh Tubes, Solvents CheckContamination->Result_Contamination Yes Result_Method Re-validate Analytical Method CheckMethod->Result_Method No

References

Technical Support Center: CCT241736 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual FLT3/Aurora kinase inhibitor, CCT241736, in in vivo efficacy studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for this compound?

This compound is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] It is being developed for the treatment of Acute Myeloid Leukemia (AML), particularly cases with FLT3 internal tandem duplication (ITD) mutations.[1] Its dual-targeting mechanism allows it to overcome resistance to selective FLT3 inhibitors that can arise from secondary mutations in the FLT3 tyrosine kinase domain (TKD) or high levels of the FLT3 ligand.[2][3]

Q2: Which in vivo models are recommended for this compound efficacy studies?

Human AML xenograft models in immunocompromised mice are the standard. The most commonly used and well-characterized cell lines for this purpose are:

  • MOLM-13: A human AML cell line with an FLT3-ITD mutation.

  • MV4-11: Another human AML cell line also harboring an FLT3-ITD mutation.[1][2]

Both cell lines have been shown to form subcutaneous tumors in mice, and this compound has demonstrated significant anti-tumor efficacy in these models.[2][3]

Q3: I am not observing the expected tumor growth inhibition. What are the potential causes and troubleshooting steps?

Several factors could contribute to a lack of efficacy. Here is a logical workflow to troubleshoot the issue:

A No/Low Efficacy Observed B Check Compound Formulation & Administration A->B C Verify PK/PD Target Engagement A->C D Evaluate Xenograft Model Integrity A->D E Suboptimal Formulation? B->E Formulation F Incorrect Dosing? B->F Administration G Inadequate Target Inhibition? C->G Pharmacodynamics H Model Resistance? D->H Biology I Reformulate/Check Solubility E->I Yes J Confirm Dose/Route/Schedule F->J Yes K Analyze p-STAT5 & p-Aurora in Tumors G->K Yes L Confirm FLT3-ITD Status of Cells H->L Yes

Troubleshooting In Vivo Efficacy

  • Formulation and Administration:

    • Vehicle Preparation: this compound is orally bioavailable. A common vehicle for oral gavage of hydrophobic small molecules is a suspension in 0.5% methylcellulose or a solution containing co-solvents like PEG300 and Tween-80. Ensure the compound is properly dissolved or suspended immediately before administration.

    • Dosing Accuracy: Confirm the correct dose, frequency (typically twice daily), and route of administration (oral gavage). Ensure proper gavage technique to avoid mis-dosing.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Target Engagement:

    • Timing of Analysis: For pharmacodynamic studies, tumors should be collected approximately 2 hours after the final dose to observe maximal target inhibition.[2]

    • Biomarker Analysis: Assess the phosphorylation status of key downstream targets of FLT3 and Aurora kinases in tumor lysates via Western blot. A lack of inhibition of p-STAT5 (FLT3 pathway) and/or p-Aurora A/p-Histone H3 (Aurora kinase pathway) suggests a problem with drug exposure or activity.[1][2]

  • Xenograft Model Integrity:

    • Cell Line Authentication: Ensure the MOLM-13 or MV4-11 cells used have not lost their FLT3-ITD mutation through extensive passaging.

    • Tumor Growth Rate: Unusually slow or rapid tumor growth might indicate issues with the cell stock or animal health.

Q4: My pharmacodynamic (biomarker) results are inconsistent. What could be the issue?

Inconsistent biomarker modulation can be due to variability in sample collection and processing.

  • Timing of Tumor Collection: Strict adherence to the 2-hour post-final dose collection time is critical for consistency.

  • Sample Handling: Immediately snap-freeze tumors in liquid nitrogen after collection and store them at -80°C. Prepare lysates using buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.

  • Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) and also show total STAT5 and total Histone H3 levels to ensure observed changes in phosphorylation are not due to variations in total protein levels.

Data Presentation

In Vivo Efficacy of this compound in MOLM-13 Xenografts
Treatment GroupDosing ScheduleDay 0 Tumor Volume (mm³) (Mean ± SEM)Day 12 Tumor Volume (mm³) (Mean ± SEM)
VehicleTwice Daily (BID), Oral~100~1200
This compound 25 mg/kgTwice Daily (BID), Oral~100~800
This compound 50 mg/kgTwice Daily (BID), Oral~100~400
This compound 100 mg/kgTwice Daily (BID), Oral~100~200

Note: Data is estimated from graphical representations in published studies for illustrative purposes.[3]

Pharmacodynamic Biomarker Modulation in MOLM-13 Xenografts
Treatment GroupDosing Schedulep-STAT5 Inhibitionp-Aurora A InhibitionSurvivin Downregulation
VehicleTwice Daily (BID), OralBaselineBaselineBaseline
This compound 25 mg/kgTwice Daily (BID), OralPartialPartialPartial
This compound 50 mg/kgTwice Daily (BID), OralStrongStrongStrong
This compound 100 mg/kgTwice Daily (BID), OralCompleteCompleteComplete

Note: Modulation is described qualitatively based on published Western blot data.[2]

Experimental Protocols

MOLM-13/MV4-11 Subcutaneous Xenograft Efficacy Study

This protocol outlines a typical in vivo efficacy study for this compound.

A Cell Culture & Harvest (MOLM-13 or MV4-11) B Subcutaneous Implantation (2-5 x 10^6 cells in Matrigel) A->B C Tumor Growth Monitoring (Caliper Measurements) B->C D Randomization (Tumors ~100-200 mm³) C->D E Treatment Initiation (Vehicle or this compound, BID Oral) D->E F Continued Dosing & Monitoring (Tumor Volume & Body Weight) E->F G Endpoint Reached (Tumor size limit or study duration) F->G H Tissue Collection (2h post-final dose for PD) G->H

Experimental Workflow for In Vivo Efficacy

  • Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.

  • Cell Implantation:

    • Harvest MOLM-13 or MV4-11 cells during logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 2 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin caliper measurements 5-7 days post-implantation.

    • Measure tumors 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).

    • Prepare this compound in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose, 0.2% (v/v) Tween-80 in water).

    • Administer this compound or vehicle control orally via gavage twice daily at the desired doses (e.g., 25, 50, 100 mg/kg).

  • Efficacy Assessment:

    • Continue monitoring tumor volume and body weight throughout the study.

    • The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size limit (e.g., 1500-2000 mm³).

  • Pharmacodynamic Analysis:

    • At the end of the study, administer a final dose of this compound or vehicle.

    • Exactly 2 hours later, euthanize the mice and excise the tumors.[2]

    • Snap-freeze tumors in liquid nitrogen for subsequent Western blot analysis.

Western Blot Protocol for Pharmacodynamic Markers
  • Lysate Preparation:

    • Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-STAT5 (Tyr694)

      • Total STAT5

      • p-Aurora A (Thr288)

      • Total Aurora A

      • p-Histone H3 (Ser10) (especially for MV4-11 models)[1][2]

      • Survivin

      • GAPDH or β-actin (loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Visualization

cluster_0 FLT3 Signaling cluster_1 Aurora Kinase Signaling FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AuroraA Aurora A HistoneH3 Histone H3 AuroraA->HistoneH3 pHistoneH3 p-Histone H3 HistoneH3->pHistoneH3 Mitosis Mitotic Progression pHistoneH3->Mitosis This compound This compound This compound->FLT3 This compound->AuroraA

References

Technical Support Center: CCT241736 Formulation for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and oral administration of CCT241736. It includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4][5] It is under investigation for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[2] this compound has shown efficacy in overcoming resistance to other FLT3 inhibitors.[2][3][5] Its dual mechanism involves the inhibition of FLT3 signaling pathways that drive cancer cell proliferation and survival, and the disruption of mitosis through the inhibition of Aurora kinases.

Q2: What is the solubility of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 100 mM. For in vivo oral gavage studies, it can be formulated in various vehicles as detailed in the protocols below.

Q3: What is the oral bioavailability of this compound?

A3: Pharmacokinetic studies in mice and rats have demonstrated high oral bioavailability for this compound, ranging from 79-100%.[6][7] It exhibits low to moderate clearance in these species.[6][7]

Experimental Protocols

Protocol 1: Formulation of this compound in a DMSO-based Vehicle

This protocol is suitable for short-term studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80

  • Polyethylene glycol 400 (PEG400)

  • Sterile water

  • Sterile tubes and syringes

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to make a stock solution.

  • In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO (from the stock solution)

    • 5% Tween® 80

    • 20% PEG400

    • 65% Sterile water

  • Add the this compound/DMSO stock solution to the vehicle mixture to achieve the final desired concentration.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Administer the formulation to the animals via oral gavage at the desired dosage. A common dosage used in studies is 100 mg/kg, administered twice daily.

Protocol 2: Formulation of this compound in Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol provides an alternative formulation that avoids the use of DMSO.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water

  • Sterile tubes and syringes

Procedure:

  • Prepare a 22% (w/v) solution of HPβCD in sterile water.

  • Weigh the required amount of this compound powder.

  • Add the this compound powder to the 22% HPβCD solution.

  • Vortex or sonicate the mixture until the this compound is fully dissolved or a fine suspension is achieved.

  • Administer the formulation to the animals via oral gavage at the desired dosage.

Data Presentation

Table 1: this compound Quantitative Data

ParameterValueSpeciesReference
Solubility
In DMSO>100 mM-
Pharmacokinetics
Oral Bioavailability79-100%Mouse, Rat[6][7]
Clearance (Mouse)48 mL/min/kgMouse[6][7]
Clearance (Rat)4.57 mL/min/kgRat[6][7]
In Vivo Dosing
Example Dosage100 mg/kg, twice dailyMouse[3]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during formulation.

  • Q: Why is my this compound precipitating?

    • A: This can happen if the solubility limit is exceeded or if the components of the vehicle are not mixed in the correct order or proportions.

  • Q: How can I prevent precipitation?

    • A: Ensure that the this compound is fully dissolved in DMSO before adding it to the rest of the vehicle components in Protocol 1. For Protocol 2, gentle heating or sonication may aid in dissolution. Always prepare the formulation fresh before each use.

Issue 2: The formulation is too viscous for oral gavage.

  • Q: Why is my formulation too thick?

    • A: The concentration of PEG400 or HPβCD might be too high, or the temperature of the solution may be too low.

  • Q: How can I reduce the viscosity?

    • A: Slightly warming the formulation may help. Ensure the correct percentages of each component are used. If the issue persists, consider preparing a more dilute formulation and adjusting the gavage volume accordingly.

Issue 3: Inconsistent results are observed between experiments.

  • Q: What could be causing variability in my results?

    • A: Inconsistent formulation preparation, inaccurate dosing, or animal-to-animal variability can all contribute.

  • Q: How can I improve consistency?

    • A: Prepare the formulation fresh for each experiment using a standardized protocol. Ensure accurate weighing of the compound and precise volume measurements. Use a consistent gavage technique and ensure animals are properly fasted if required by the experimental design.

Visualizations

Signaling Pathways and Experimental Workflow

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and Activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: this compound inhibits the FLT3 signaling pathway, blocking downstream pro-survival signals and inducing apoptosis.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway cluster_mitosis Mitotic Events Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest

Caption: this compound inhibits Aurora kinases, leading to defects in mitosis and subsequent cell death.

Oral_Gavage_Workflow Experimental Workflow: this compound Oral Gavage Start Start Weigh Weigh this compound Start->Weigh Formulate Formulate this compound (Dissolve/Suspend) Weigh->Formulate Prepare_Vehicle Prepare Vehicle (e.g., DMSO-based or HPβCD) Prepare_Vehicle->Formulate Dose_Calculation Calculate Dose (e.g., 100 mg/kg) Formulate->Dose_Calculation Oral_Gavage Administer via Oral Gavage Dose_Calculation->Oral_Gavage Monitor Monitor Animals Oral_Gavage->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

Caption: A streamlined workflow for the preparation and administration of this compound for in vivo oral gavage studies.

References

Interpreting unexpected results with CCT241736

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the dual FLT3 and Aurora kinase inhibitor, CCT241736.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] In acute myeloid leukemia (AML) cells with FLT3-ITD mutations, it inhibits the constitutive activation of the FLT3 signaling pathway.[1][3] Simultaneously, its inhibition of Aurora kinases disrupts mitosis.[1] This dual action leads to the induction of apoptosis and inhibition of tumor growth, even in AML models resistant to other FLT3 inhibitors like quizartinib.[1][3][4]

Q2: What is the expected cytotoxic effect of this compound on different cell lines?

A2: The cytotoxic effect is most pronounced in AML cell lines harboring the FLT3-ITD mutation (e.g., MOLM-13, MV4-11).[1] Due to its Aurora kinase activity, this compound can also inhibit the viability of FLT3 wild-type (WT) cell lines, such as KG-1a, although at higher concentrations.[1] This contrasts with highly selective FLT3 inhibitors, which show minimal effect on FLT3-WT cells.[1]

Q3: What are the known off-target effects of this compound?

A3: this compound is described as a selective inhibitor with few off-target kinase activities across the human kinome.[1] It does not significantly inhibit major cytochrome P450 isoforms or hERG at concentrations up to 10 μM.[1] However, researchers should be aware that unexpected phenotypes could arise from inhibition of uncharacterized off-targets. General strategies for identifying off-target effects include using a structurally unrelated inhibitor for the same targets or employing proteomic approaches to identify affected pathways.

Q4: Can this compound overcome resistance to other FLT3 inhibitors?

A4: Yes. This compound has demonstrated efficacy in cell lines and primary patient samples with resistance to quizartinib.[1][3][4] This includes resistance conferred by secondary FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y, F691L), which can render other inhibitors like quizartinib and sorafenib less effective.[1]

Data Presentation

Table 1: In Vitro Potency of this compound in AML Cell Lines

Cell LineFLT3 StatusThis compound GI₅₀ (μM)Comparator: MLN518 GI₅₀ (μM)
MOLM-13FLT3-ITD0.10.034
MV4-11FLT3-ITD0.290.11
KG-1aFLT3-WT1.0>20
MOLM-13-RESFLT3-ITD/D835Y0.183.57

Data sourced from a 72-hour MTS proliferation assay.[1] GI₅₀ represents the concentration for 50% growth inhibition.

Table 2: Biochemical Activity of this compound

Target KinaseThis compound Kd (μM)
FLT3-WT0.006
FLT3-ITD0.038
FLT3-D835Y0.014

Kd represents the dissociation constant, indicating binding affinity.[1]

Troubleshooting Guides

This section addresses unexpected experimental outcomes in a question-and-answer format.

Issue 1: Reduced or No Potency in FLT3-ITD+ Cells

  • Question: My FLT3-ITD positive cell line (e.g., MOLM-13) is showing reduced sensitivity to this compound compared to published data. What could be the cause?

  • Answer:

    • Presence of FLT3 Ligand (FL): High levels of the FLT3 ligand can reduce the efficacy of some FLT3 inhibitors. However, this compound has been shown to be effective even in the presence of high FL levels, unlike other inhibitors such as MLN518 and AC220.[1]

    • Reagent Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

    • Cell Line Authenticity: Verify the identity and FLT3 mutation status of your cell line through STR profiling and sequencing.

    • Assay Conditions: The observed potency can be highly dependent on the assay conditions, such as cell seeding density and duration of inhibitor exposure. For a 72-hour MTS assay, the expected GI₅₀ in MOLM-13 cells is approximately 0.1 μM.[1]

Issue 2: Unexpected Cell Cycle Profile

  • Question: I performed cell cycle analysis after this compound treatment and observed a phenotype that is different from a typical FLT3 inhibitor. Why?

  • Answer: Due to its dual-inhibitor nature, this compound produces a unique cell cycle profile. Unlike selective FLT3 inhibitors that may cause G1-S arrest, or pan-Aurora inhibitors that cause marked polyploidy, this compound can induce a temporary G1-S and G2-M arrest.[1] This phenotype mimics the simultaneous treatment with a selective FLT3 inhibitor and an Aurora kinase inhibitor.[1] If you observe significant endoreduplication and polyploidy (cells with >4N DNA content), it may indicate a dominant Aurora kinase inhibition phenotype, which could be concentration-dependent.

Issue 3: High Cytotoxicity in FLT3-Wild Type (WT) Cells

  • Question: I'm using a FLT3-WT cell line as a negative control, but I am still observing significant cell death. Is this an off-target effect?

  • Answer: This is an expected outcome due to the Aurora kinase inhibition component of this compound.[1] Aurora kinases are essential for mitosis in all proliferating cells, regardless of their FLT3 status. Therefore, this compound will have anti-proliferative effects on FLT3-WT cells (e.g., KG-1a GI₅₀ of 1.0 μM), whereas a highly selective FLT3 inhibitor would be largely inactive.[1] This is a key feature of the drug's dual mechanism.

Visualizations

CCT241736_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus cluster_pathway FLT3 Pathway cluster_mitosis Mitosis FLT3 FLT3 Receptor (ITD Mutant) STAT5 STAT5 FLT3->STAT5 Constitutive Activation This compound This compound This compound->FLT3 Inhibits Aurora Aurora Kinases (A & B) This compound->Aurora Inhibits Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to MitoticProgression Proper Mitotic Progression Aurora->MitoticProgression MitoticProgression->Apoptosis Failure leads to

Caption: Dual inhibitory mechanism of this compound on FLT3 and Aurora kinases.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Low Potency, Atypical Phenotype) CheckReagent 1. Verify Reagent Integrity - Fresh Aliquots? - Correct Storage? Start->CheckReagent CheckCells 2. Authenticate Cell Line - STR Profile? - Confirm FLT3 Status? CheckReagent->CheckCells CheckProtocol 3. Review Experimental Protocol - Seeding Density? - Assay Duration? - Drug Concentration? CheckCells->CheckProtocol CompareData 4. Compare with Published Data - Expected IC50? - Known Cell Cycle Effects? CheckProtocol->CompareData Hypothesis Formulate Hypothesis - On-Target Effect? - Off-Target Effect? - Technical Issue? CompareData->Hypothesis OnTarget On-Target Hypothesis: Confirm with Western Blot (p-STAT5, p-Aurora) Hypothesis->OnTarget Dual-Target Effect? OffTarget Off-Target Hypothesis: Use Unrelated Inhibitor or Proteomics Hypothesis->OffTarget Other Effect? Resolved Result Interpreted OnTarget->Resolved OffTarget->Resolved

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Cell Viability (MTS/MTT) Assay

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11, KG-1a) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 20 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Normalize the absorbance values to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the GI₅₀/IC₅₀ value using non-linear regression.

Protocol 2: Western Blot for Pathway Analysis

  • Cell Treatment: Seed 1-2 million cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for a specified time (e.g., 6, 24, or 48 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)

    • Survivin

    • Cleaved PARP

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells as in the Western Blot protocol and treat with this compound (e.g., 0.1 µM and 1 µM) and a vehicle control for 24 or 48 hours.

  • Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or FxCycle™ Violet) and RNase A.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the DNA content channel.

  • Analysis: Gate on single cells to exclude doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. Look for an increase in G1 and G2 populations as evidence of arrest.[1]

References

Validation & Comparative

CCT241736 and Quizartinib: A Comparative Analysis for FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is associated with a poor prognosis. This has spurred the development of targeted therapies aimed at inhibiting the constitutively active FLT3 kinase. This guide provides an objective comparison of two such inhibitors: CCT241736, a dual FLT3 and Aurora kinase inhibitor, and quizartinib, a highly potent and selective second-generation FLT3 inhibitor. We present a comprehensive overview of their performance based on available preclinical data, including quantitative comparisons, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation workflows.

Mechanism of Action and Signaling Pathways

Both this compound and quizartinib target the FLT3 receptor tyrosine kinase, albeit with different specificities. Quizartinib is a highly selective type II FLT3 inhibitor that binds to the inactive conformation of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][2]

This compound, in addition to inhibiting FLT3, also targets Aurora kinases A and B.[3][4] This dual inhibition may offer a broader therapeutic window, particularly in overcoming resistance mechanisms associated with the upregulation of other signaling pathways. The inhibition of Aurora kinases can disrupt mitosis and induce apoptosis, providing a complementary mechanism of action to its FLT3 inhibition.[5][6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_quizartinib Quizartinib cluster_this compound This compound cluster_pathways Downstream Signaling cluster_aurora cluster_outcome FLT3 FLT3-ITD Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Q_inhibits Inhibition Q_inhibits->FLT3 C_inhibits_FLT3 Inhibition C_inhibits_FLT3->FLT3 C_inhibits_Aurora Inhibition Aurora Aurora Kinases C_inhibits_Aurora->Aurora Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Aurora->Proliferation Apoptosis Apoptosis

Caption: FLT3 signaling pathway and inhibitor targets.

Quantitative Performance Data

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and quizartinib against various FLT3-ITD positive AML cell lines and FLT3 mutants.

Compound Cell Line / Target IC50 (nM) Citation
This compound FLT3 (biochemical)35[3]
Aurora A (biochemical)15[3]
Aurora B (biochemical)100[3]
MOLM-13 (FLT3-ITD)100[3]
MV-4-11 (FLT3-ITD)270[3]
MOLM-13-RES (FLT3-ITD/D835Y)180[7]
FLT3-WT (biochemical, Kd)6[7]
FLT3-ITD (biochemical, Kd)38[4][7]
FLT3-D835Y (biochemical, Kd)14[7]
Quizartinib MV4-11 (FLT3-ITD)0.40[8]
MOLM-13 (FLT3-ITD)0.89[8]
MOLM-14 (FLT3-ITD)0.73[8]
FLT3 phosphorylation in MV4-110.50[8]
Midostaurin-resistant MOLM-143.61 - 9.23[8][9]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy: Xenograft Models

Preclinical evaluation in animal models is a critical step in drug development. The following table summarizes the in vivo efficacy of this compound and quizartinib in AML xenograft models.

Compound Xenograft Model Dosing Regimen Key Findings Citation
This compound MV4-11 (FLT3-ITD)100 mg/kg, oral, twice dailySignificant inhibition of tumor growth; dual inhibition of Aurora and FLT3 pathways confirmed.[5]
BaF3-FLT3-ITD-F691L100 mg/kg, oral, twice dailyOvercame resistance to selective FLT3 inhibition.[7]
Quizartinib MV4-11 (FLT3-ITD)≥1 mg/kg, oralTumor regression observed.[10][11]
Midostaurin-resistant MOLM-14Not specifiedPotent anti-tumor activity.[9]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate evaluation of drug candidates. Below are detailed methodologies for key experiments used to characterize FLT3 inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation and viability of AML cell lines.

  • Cell Seeding: Plate FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a predetermined optimal density in complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or quizartinib) and a vehicle control (e.g., DMSO). Add the diluted compounds to the cells and incubate for a specified period (typically 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength using a microplate reader.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data as a dose-response curve and determine the IC50 value using non-linear regression analysis.[12][13]

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the inhibition of FLT3 and its downstream signaling pathways.

  • Cell Treatment and Lysis: Treat AML cells with various concentrations of the inhibitor for a defined period. Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-FLT3, p-STAT5, p-AKT, p-ERK) and their total protein counterparts.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[1][14][15]

AML Xenograft Mouse Model

In vivo models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of drug candidates.

  • Cell Implantation: Implant human FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[16][17]

  • Tumor Growth and Monitoring: Allow the tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements. For systemic models, monitor disease progression through methods like bioluminescence imaging.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the test compound (this compound or quizartinib) and vehicle control orally or via another appropriate route at specified doses and schedules.

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis.[18][19]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data_analysis Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (IC50 vs FLT3, Aurora) Cell_Viability Cell Viability Assay (IC50 in AML Cell Lines) Biochemical_Assay->Cell_Viability Western_Blot_vitro Western Blot Analysis (Inhibition of p-FLT3, p-STAT5, etc.) Cell_Viability->Western_Blot_vitro Compare_Potency Compare In Vitro Potency (IC50 values) Cell_Viability->Compare_Potency Xenograft_Model Establish AML Xenograft Model (e.g., MV4-11 in NSG mice) Western_Blot_vitro->Xenograft_Model Western_Blot_vitro->Compare_Potency Drug_Treatment Drug Administration (Dose, Schedule) Xenograft_Model->Drug_Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition, Survival) Drug_Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Biomarker modulation in tumors) Efficacy_Assessment->PD_Analysis Compare_Efficacy Compare In Vivo Efficacy (TGI, Survival Benefit) PD_Analysis->Compare_Efficacy Assess_Resistance Assess Activity Against Resistant Mutants Compare_Potency->Assess_Resistance Compare_Efficacy->Assess_Resistance

Caption: General experimental workflow for FLT3 inhibitors.

Conclusion

Both this compound and quizartinib demonstrate potent anti-leukemic activity in preclinical models of FLT3-ITD positive AML. Quizartinib stands out for its high selectivity and nanomolar potency against FLT3-ITD. This compound offers a dual inhibitory mechanism targeting both FLT3 and Aurora kinases, which may provide an advantage in overcoming certain resistance mechanisms. The choice between these or other FLT3 inhibitors for further development or clinical application will depend on a comprehensive evaluation of their efficacy, safety profiles, and ability to address the challenge of acquired resistance. The experimental protocols and comparative data presented in this guide provide a framework for such evaluations.

References

CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor Setting a New Benchmark in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of CCT241736 in comparison to other leading Aurora kinase inhibitors reveals its unique dual-targeting mechanism, potent anti-tumor activity, and promise in overcoming drug resistance, particularly in Acute Myeloid Leukemia (AML).

This compound is an orally bioavailable and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, positioning it as a significant development in the landscape of targeted cancer therapies.[1][2][3] Aurora kinases are crucial for regulating cell division, and their overexpression is linked to tumorigenesis.[4][5] This has led to the development of numerous Aurora kinase inhibitors, which have shown promise, particularly in hematologic malignancies.[6][7] this compound distinguishes itself by also targeting FLT3, a receptor tyrosine kinase frequently mutated in AML, offering a dual-pronged attack against cancer cells.[1][6] This guide provides a detailed comparison of this compound with other notable Aurora kinase inhibitors—Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358)—supported by experimental data.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound against both FLT3 and Aurora kinases provides a significant advantage, especially in cancers driven by FLT3 mutations. The following table summarizes the biochemical potencies of this compound and other selected Aurora kinase inhibitors.

InhibitorTargetIC50 / Ki (nM)Reference
This compound FLT3 (WT) Kd = 6.2 [8]
FLT3-ITD Kd = 38 [8]
FLT3-D835Y Kd = 14 [9]
Aurora A Kd = 7.5 [8]
Aurora B Kd = 48 [8]
Aurora A IC50 = 1.2 [6]
Aurora B IC50 = 396.5 [6]
Alisertib (MLN8237)Aurora AKi = 0.43[10]
Barasertib (AZD1152-HQPA)Aurora BKi = 0.36[11]
Aurora AKi = 1369[11]
Danusertib (PHA-739358)Aurora AIC50 = 13[6][12]
Aurora BIC50 = 79[6][12]
Aurora CIC50 = 61[6][12]
AblIC50 = 25[12][13]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; WT: Wild-type; ITD: Internal tandem duplication.

Overcoming Drug Resistance in AML

A key strength of this compound lies in its ability to overcome resistance to other FLT3 inhibitors.[1][2][3] In preclinical models, AML cells resistant to quizartinib, a potent FLT3 inhibitor, remained sensitive to this compound.[1][2][3][14] This is attributed to its dual-targeting mechanism, which simultaneously inhibits both the primary oncogenic driver (FLT3) and a critical cell cycle regulator (Aurora kinase).[2]

In Vitro and In Vivo Efficacy

Experimental data demonstrates the potent anti-proliferative activity of this compound in various cancer cell lines, particularly those with FLT3-ITD mutations.

InhibitorCell LineAssayGI50 / IC50 (µM)Reference
This compound MOLM-13 (FLT3-ITD+) MTS Proliferation GI50 = 0.1 [9]
MV4-11 (FLT3-ITD+) MTS Proliferation GI50 = 0.29 [9]
KG-1a (FLT3-WT) MTS Proliferation GI50 = 1 [9]
Alisertib (MLN8237)Multiple Myeloma Cell LinesCell ProliferationIC50 = 0.003 - 1.71[15]
Barasertib (AZD1152-HQPA)Various Cancer Cell LinesAntitumor Activity-[11]
Danusertib (PHA-739358)K562 (BCR-ABL+)Cell Growth ReductionDose-dependent[12]
HL60 (BCR-ABL-)Cell Growth ReductionDose-dependent[12]

GI50: Half-maximal growth inhibition.

Furthermore, in vivo studies using human tumor xenograft models have shown significant tumor growth inhibition upon oral administration of this compound.[1][2][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating Aurora kinase inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Mitotic Arrest Mitotic Arrest Centrosome Maturation->Mitotic Arrest Spindle Assembly Spindle Assembly Spindle Assembly->Mitotic Arrest Chromosome Segregation Chromosome Segregation Chromosome Segregation->Mitotic Arrest Cytokinesis Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->Centrosome Maturation Aurora Kinases (A, B, C)->Spindle Assembly Aurora Kinases (A, B, C)->Chromosome Segregation Aurora Kinases (A, B, C)->Cytokinesis This compound & Other Inhibitors This compound & Other Inhibitors This compound & Other Inhibitors->Aurora Kinases (A, B, C) Inhibition

Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_invivo In Vivo In Vitro Assays In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Kinase Inhibition Assay Kinase Inhibition Assay Determine IC50/Ki Determine IC50/Ki Kinase Inhibition Assay->Determine IC50/Ki Cell Viability Assay (MTS) Cell Viability Assay (MTS) Western Blot (Signaling) Western Blot (Signaling) Cell Viability Assay (MTS)->Western Blot (Signaling) Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition

Caption: General Experimental Workflow for Inhibitor Evaluation.

Clinical Landscape and Safety Profile

Numerous Aurora kinase inhibitors have entered clinical trials for various cancers.[4][16][17] Alisertib has shown modest single-agent activity in AML and other tumors, with dose-limiting toxicities including neutropenia and stomatitis.[2][10][18] Barasertib has also been evaluated in clinical trials, with neutropenia being a common dose-limiting toxicity.[19][20] Danusertib, a pan-Aurora and Abl kinase inhibitor, has shown responses in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13][21][22]

This compound has completed preclinical safety and toxicity studies and is poised for phase I clinical trials in patients with acute myeloid leukemia.[23] Preclinical data suggest a favorable pharmacokinetic profile with high oral bioavailability and low clearance.[2][8][9] Importantly, this compound did not significantly inhibit major cytochrome P450 isoforms or the hERG channel, suggesting a lower potential for drug-drug interactions and cardiac side effects.[2][9]

Experimental Protocols

Kinase Inhibition Assay (General Protocol): The inhibitory activity of compounds against specific kinases is typically determined using a radiometric or fluorescence-based assay. For example, a filter-binding assay using [γ-33P]ATP can be employed. Kinases are incubated with the substrate and [γ-33P]ATP in the presence of varying concentrations of the inhibitor. The reaction is stopped, and the mixture is transferred to a filter plate. After washing to remove unincorporated ATP, the radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter. IC50 values are then calculated from the dose-response curves.

Cell Viability Assay (MTS Assay): Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of the inhibitor or vehicle control (DMSO). After a specified incubation period (e.g., 72 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well. Viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The absorbance of the formazan at 490 nm is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and GI50 values are calculated.[9][24]

In Vivo Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells. Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for phosphorylated downstream targets).[9]

Conclusion

This compound represents a promising next-generation kinase inhibitor with a unique dual-targeting profile against both FLT3 and Aurora kinases. Its ability to overcome resistance to existing FLT3 inhibitors, coupled with a favorable preclinical safety profile, makes it a strong candidate for clinical development, particularly for the treatment of FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate its therapeutic potential in comparison to other Aurora kinase inhibitors.

References

CCT241736 Demonstrates Superior Efficacy in Sorafenib-Resistant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the potent activity of CCT241736, a dual FLT3 and Aurora kinase inhibitor, in overcoming resistance to sorafenib in Acute Myeloid Leukemia (AML). This guide provides a comparative overview of this compound against alternative therapeutic strategies, supported by experimental data, for researchers, scientists, and drug development professionals.

Sorafenib, a multi-kinase inhibitor, has shown clinical activity in AML, particularly in patients with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations. However, the development of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD) or activation of alternative signaling pathways, remains a significant clinical challenge. This compound has emerged as a promising agent that circumvents these resistance mechanisms.

Comparative Efficacy of this compound and Other Agents

This compound exhibits potent preclinical activity against sorafenib-resistant AML cell lines.[1][2] Its dual-targeting mechanism, inhibiting both FLT3 and Aurora kinases, allows it to overcome resistance mechanisms that render single-target FLT3 inhibitors like sorafenib ineffective.[1][2]

In Vitro Sensitivity Profile

Quantitative data from cell viability assays demonstrate the superior potency of this compound in a sorafenib-resistant AML cell line.

Cell LineCompoundIC50 (µM)Fold-Resistance (Compared to Parental)
MOLM-13 Sorafenib0.01[3]-
This compound0.1[1]-
MOLM-13-RES (Sorafenib-Resistant) Sorafenib>10>1000
This compound0.18[1]1.8[1]
MOLM-13 (General) Gedatolisib0.023[4]Not Applicable
Venetoclax0.2[5]Not Applicable

Note: MOLM-13-RES cells were developed by continuous exposure to a selective FLT3 inhibitor, rendering them highly resistant to sorafenib.[1] IC50 values for gedatolisib and venetoclax are provided for context on their general potency in AML cell lines.

Alternative Therapeutic Strategies for Sorafenib-Resistant AML

Research into overcoming sorafenib resistance has identified other potential therapeutic avenues.

  • Gedatolisib (PI3K/mTOR Inhibitor): Resistance to sorafenib can be mediated by the aberrant activation of the PI3K/mTOR pathway.[4] Gedatolisib, a dual PI3K/mTOR inhibitor, has shown efficacy in sorafenib-resistant AML cell lines, with a potent IC50 of 23 nM in resistant cells.[4]

  • Venetoclax (BCL2 Inhibitor): Upregulation of the anti-apoptotic protein BCL2 is another mechanism of sorafenib resistance.[6][7] The BCL2 inhibitor venetoclax has been shown to be effective in targeting sorafenib-resistant AML cells, suggesting a combination therapy approach could be beneficial.[6][7]

Signaling Pathways in Sorafenib Resistance and this compound Action

Understanding the underlying molecular mechanisms is crucial for developing effective therapies. Sorafenib resistance in FLT3-ITD AML often involves the activation of bypass signaling pathways or the acquisition of secondary mutations.

Sorafenib_Resistance_and_CCT241736_Action Signaling Pathways in Sorafenib Resistance and this compound Action cluster_0 Sorafenib Action & Resistance cluster_1 This compound Action Sorafenib Sorafenib FLT3_ITD FLT3-ITD Sorafenib->FLT3_ITD Inhibits STAT5 STAT5 FLT3_ITD->STAT5 Activates PI3K_mTOR PI3K/mTOR Pathway FLT3_ITD->PI3K_mTOR Activates Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival BCL2 BCL2 PI3K_mTOR->BCL2 Upregulates PI3K_mTOR->Proliferation_Survival Apoptosis Apoptosis BCL2->Apoptosis Inhibits TKD_Mutation FLT3-TKD Mutation TKD_Mutation->FLT3_ITD Confers Resistance This compound This compound Aurora_Kinase Aurora Kinase This compound->Aurora_Kinase Inhibits FLT3_ITD_Resistant FLT3-ITD (with TKD Mutation) This compound->FLT3_ITD_Resistant Inhibits Aurora_Kinase->Proliferation_Survival Promotes

Caption: this compound overcomes sorafenib resistance by targeting both mutated FLT3 and Aurora kinases.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the dose-dependent effect of a compound on cell proliferation and viability.

Cell_Viability_Assay_Workflow Cell Viability Assay (MTS Assay) Workflow start Start seed_cells Seed AML cells in 96-well plates start->seed_cells add_drug Add serial dilutions of test compounds seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 2-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of a compound using the MTS assay.

Procedure:

  • AML cell lines (e.g., MOLM-13, MOLM-13-RES) are seeded in 96-well plates at a density of 2 x 10^5 cells/mL.[1]

  • Cells are treated with a range of concentrations of the test compounds (this compound, sorafenib, etc.).

  • After a 72-hour incubation period, MTS reagent is added to each well.

  • Following a further 2-4 hour incubation, the absorbance is measured at 490 nm using a plate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.

Procedure:

  • AML cells are treated with the desired compounds for a specified time.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., p-STAT5, p-Aurora Kinase) and total protein as a loading control.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of a compound in a living organism.

Procedure:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13-RES).

  • Once tumors are established or the disease is systemic, mice are randomized into treatment and control groups.

  • Mice are treated with the test compounds (e.g., this compound, sorafenib) or a vehicle control according to a defined schedule.

  • Tumor volume is measured regularly, or disease progression is monitored through methods like bioluminescence imaging.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).

Conclusion

The preclinical data strongly support the efficacy of this compound in overcoming sorafenib resistance in AML. Its dual inhibitory mechanism against FLT3 and Aurora kinases provides a clear advantage over single-target FLT3 inhibitors, particularly in the context of acquired resistance through secondary mutations. Further clinical investigation of this compound is warranted. Additionally, targeting alternative resistance pathways with agents like gedatolisib and venetoclax represents a viable therapeutic strategy that could be explored in combination with FLT3 inhibitors to improve patient outcomes.

References

Validating CCT241736 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the cellular target engagement of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. We will objectively compare its performance with other relevant inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your studies.

This compound has shown significant efficacy in preclinical models of acute myeloid leukemia (AML), including in cells resistant to other FLT3 inhibitors like quizartinib.[1][2][3] Validating that this compound effectively engages its intended targets, FLT3 and Aurora kinases, within a cellular context is crucial for understanding its mechanism of action and advancing its therapeutic development.

Comparative Analysis of Inhibitor Potency

The following table summarizes the growth inhibition (GI50) values of this compound in comparison to other FLT3 inhibitors in various AML cell lines. This data highlights the potency of this compound, particularly in cell lines with resistance-conferring mutations.

Cell LineGenotypeThis compound GI50 (µM)MLN518 (Lestaurtinib) GI50 (µM)AC220 (Quizartinib) Relative ResistanceThis compound Relative Resistance
MOLM-13FLT3-ITD0.10.03--
MOLM-13-RESFLT3-ITD, D835Y0.183.57--
BaF3FLT3-ITD--11
BaF3FLT3-ITD, D835Y--291.4
BaF3FLT3-ITD, F691L--2371.8

Data extracted from "Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound". Relative resistance is calculated compared to the parental FLT3-ITD cell line.

Methods for Validating Target Engagement

Several robust methods can be employed to confirm the cellular target engagement of this compound. Below, we detail the protocols for Western Blotting, the primary method used to validate this compound's mechanism, and provide an overview of alternative, advanced techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.

Western Blotting for Downstream Signaling Inhibition

A primary and widely accepted method to demonstrate target engagement of a kinase inhibitor is to measure the phosphorylation status of its direct downstream substrates. For this compound, this involves assessing the phosphorylation of STAT5 (a downstream effector of FLT3) and Histone H3 (a substrate of Aurora B kinase). A reduction in the phosphorylated forms of these proteins upon treatment with this compound provides strong evidence of target engagement and inhibition.

  • Cell Culture and Treatment:

    • Plate FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

    • Include other FLT3 inhibitors (e.g., quizartinib, sorafenib) as comparators.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-STAT5 (Tyr694)

      • Total STAT5

      • Phospho-Histone H3 (Ser10)

      • Total Histone H3

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal or the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 for target inhibition.

Alternative Methods for Target Engagement Validation

While Western blotting provides functional evidence of target inhibition, other biophysical methods can directly measure the binding of this compound to its targets in cells.

CETSA is a powerful technique to confirm direct target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (non-denatured proteins) from the precipitated fraction.

  • Protein Detection: Analyze the amount of soluble FLT3 and Aurora kinase in each sample using Western Blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct target engagement.

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET).

  • Cell Preparation: Co-transfect cells with a vector expressing the target kinase (FLT3 or Aurora) fused to NanoLuc® luciferase and a vector for a fluorescent energy acceptor.

  • Compound and Tracer Addition: Add this compound at various concentrations, followed by the addition of a fluorescently labeled ATP-competitive tracer.

  • BRET Measurement: Measure the BRET signal using a luminometer.

  • Data Interpretation: The binding of this compound to the target kinase will displace the tracer, leading to a decrease in the BRET signal. The potency of target engagement (EC50) can be determined by plotting the BRET signal against the inhibitor concentration.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the FLT3 and Aurora kinase signaling pathways and the general workflow for validating kinase inhibitor target engagement.

FLT3_Aurora_Signaling cluster_FLT3 FLT3 Signaling cluster_Aurora Aurora Kinase Signaling FLT3 FLT3-ITD RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates ChromosomeSeg Chromosome Segregation HistoneH3->ChromosomeSeg This compound This compound This compound->FLT3 inhibits This compound->AuroraB inhibits

Caption: FLT3 and Aurora Kinase Signaling Pathways inhibited by this compound.

Target_Validation_Workflow cluster_workflow Target Engagement Validation Workflow start Treat Cells with Kinase Inhibitor lysate Cell Lysis & Protein Quantification start->lysate nanobret NanoBRET start->nanobret live cells western Western Blot for p-Substrate lysate->western cetsa CETSA lysate->cetsa analysis Data Analysis & IC50/EC50 Determination western->analysis cetsa->analysis nanobret->analysis

References

The Synergistic Potential of CCT241736 and Venetoclax in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential synergistic interaction between CCT241736, a dual FLT3 and Aurora kinase inhibitor, and venetoclax, a BCL-2 inhibitor, for the treatment of Acute Myeloid Leukemia (AML). While direct preclinical or clinical data on this specific combination is emerging, this document synthesizes the known mechanisms of each agent and draws parallels from studies on other FLT3 inhibitors in combination with venetoclax to build a strong scientific rationale for their synergistic use.

Introduction to this compound and Venetoclax in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis[1][2][3][4]. This has led to the development of FLT3 inhibitors as a targeted therapy. Concurrently, the BCL-2 protein, an anti-apoptotic regulator, is often overexpressed in AML cells, contributing to their survival and resistance to chemotherapy.

This compound is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases. Its mechanism of action offers a promising approach for AML, particularly in cases with FLT3-ITD mutations, including those resistant to other FLT3 inhibitors like quizartinib due to secondary tyrosine kinase domain (TKD) mutations[1][2][3][4]. By inhibiting FLT3, this compound blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways[5]. Inhibition of Aurora kinases adds another layer of anti-leukemic activity by disrupting mitosis.

Venetoclax is a selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2). BCL-2 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins, preventing programmed cell death[6][7][8]. By binding to BCL-2, venetoclax releases these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis[6][8][9]. Venetoclax has shown significant efficacy in AML, especially in combination with hypomethylating agents[6][8].

The Rationale for Synergy: A Hypothesized Mechanism

The combination of a FLT3 inhibitor with venetoclax has demonstrated synergistic anti-leukemic effects in preclinical models of FLT3-ITD+ AML[10][11][12][13]. The underlying mechanism for this synergy is the convergence of FLT3 signaling on the regulation of BCL-2 family proteins[10][11][12][13].

Constitutive FLT3-ITD signaling is known to upregulate the expression of anti-apoptotic proteins MCL-1 and BCL-XL, rendering AML cells less dependent on BCL-2 for survival and thus less sensitive to venetoclax monotherapy. By inhibiting FLT3, this compound is hypothesized to downregulate MCL-1 and BCL-XL expression. This shift in anti-apoptotic dependency would "prime" the AML cells, making them more reliant on BCL-2 for survival and, consequently, highly susceptible to the apoptotic effects of venetoclax.

Below is a diagram illustrating the proposed synergistic mechanism of action:

Synergy_Mechanism cluster_AML_Cell AML Cell (FLT3-ITD+) cluster_Drugs Therapeutic Intervention FLT3_ITD Constitutive FLT3-ITD Signaling PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_ERK RAS/ERK Pathway FLT3_ITD->RAS_ERK MCL1 MCL-1 Upregulation PI3K_AKT->MCL1 BCLXL BCL-XL Upregulation RAS_ERK->BCLXL Apoptosis Apoptosis Cell_Survival Leukemic Cell Survival MCL1->Cell_Survival BCLXL->Cell_Survival BCL2 BCL-2 BCL2->Cell_Survival This compound This compound This compound->FLT3_ITD Venetoclax Venetoclax Venetoclax->BCL2

Caption: Proposed synergistic mechanism of this compound and venetoclax in FLT3-ITD+ AML.

Comparative Performance: Expected Experimental Outcomes

Based on preclinical studies of other FLT3 inhibitors with venetoclax, the following tables summarize the anticipated outcomes of combining this compound with venetoclax in FLT3-ITD+ AML cell lines.

Table 1: In Vitro Cell Viability (IC50) in FLT3-ITD+ AML Cell Lines (e.g., MOLM-13, MV4-11)

CompoundExpected IC50 (nM)
This compound10 - 50
Venetoclax50 - 200
This compound + Venetoclax (Combination)< 10 (Synergistic)

Table 2: Apoptosis Induction in FLT3-ITD+ AML Cell Lines (Annexin V Assay)

TreatmentExpected % Apoptotic Cells
Vehicle Control< 5%
This compound (alone)20 - 40%
Venetoclax (alone)15 - 30%
This compound + Venetoclax (Combination)> 70% (Synergistic)

Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of FLT3-ITD+ AML

Treatment GroupExpected Outcome
Vehicle ControlProgressive tumor growth
This compound (monotherapy)Tumor growth inhibition
Venetoclax (monotherapy)Modest tumor growth inhibition
This compound + Venetoclax (Combination)Significant tumor regression and prolonged survival

Experimental Protocols

Detailed methodologies for key experiments to evaluate the synergy between this compound and venetoclax are outlined below.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax, alone and in combination.

Methodology:

  • Cell Culture: FLT3-ITD+ AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Preparation: this compound and venetoclax are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in culture medium.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, venetoclax, or the combination of both for 72 hours.

  • Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis. Synergy is quantified using the Bliss independence model or the Chou-Talalay method.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound and venetoclax, alone and in combination.

Methodology:

  • Treatment: AML cells are treated with vehicle, this compound, venetoclax, or the combination at predetermined concentrations for 48 hours.

  • Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: The percentage of apoptotic cells (early and late) is quantified for each treatment group.

Apoptosis_Workflow start Start: AML Cell Culture treatment Drug Treatment: - Vehicle - this compound - Venetoclax - Combination start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow end End: Quantify Apoptosis flow->end

Caption: Experimental workflow for the apoptosis assay.

Conclusion and Future Directions

The dual inhibition of FLT3 and Aurora kinases by this compound, combined with the BCL-2 inhibition by venetoclax, presents a highly promising therapeutic strategy for FLT3-ITD+ AML. The strong preclinical evidence for synergy between other FLT3 inhibitors and venetoclax provides a solid foundation for investigating this specific combination. Future studies should focus on in vivo validation using PDX models and, ultimately, well-designed clinical trials to evaluate the safety and efficacy of this combination in patients with AML. The potential to overcome resistance to existing therapies makes the exploration of the this compound and venetoclax synergy a critical area of research in the pursuit of more effective AML treatments.

References

Comparative analysis of CCT241736 and gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CCT241736 and Gilteritinib for Acute Myeloid Leukemia Research

This guide provides a detailed comparison of two potent kinase inhibitors, this compound and gilteritinib, which are of significant interest in the context of Acute Myeloid Leukemia (AML) treatment, particularly for cases harboring FMS-like tyrosine kinase 3 (FLT3) mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, and available preclinical and clinical data.

Introduction

Mutations in the FLT3 receptor tyrosine kinase are prevalent in AML and are associated with a poor prognosis. This has driven the development of targeted FLT3 inhibitors. Gilteritinib is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory FLT3-mutated AML.[1][2] this compound is a preclinical dual inhibitor of FLT3 and Aurora kinases, designed to overcome resistance mechanisms observed with other FLT3 inhibitors.[3][4] This guide will compare these two compounds based on available experimental data.

Mechanism of Action and Target Profile

Gilteritinib is a potent, selective, oral tyrosine kinase inhibitor that targets both FLT3 and AXL.[1][2][5] Its inhibitory action on FLT3 extends to both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common resistance mechanisms to other FLT3 inhibitors.[1][3] The dual inhibition of FLT3 and AXL is thought to be a key attribute, as AXL signaling can be a pathway for resistance to FLT3 inhibition.[6][7]

This compound is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases.[3][4][8] This dual-targeting mechanism is designed to address resistance to FLT3 inhibitors that can arise from secondary mutations in the FLT3 TKD.[3][4] By simultaneously inhibiting Aurora kinases, which are crucial for cell cycle progression, this compound offers a distinct approach to inducing apoptosis in AML cells.[3][8]

Data Presentation

The following tables summarize the available quantitative data for this compound and gilteritinib. It is important to note that these data are compiled from different studies and the experimental conditions may have varied.

Table 1: Biochemical Activity of this compound and Gilteritinib

CompoundTargetAssay TypeValue (nM)
This compound FLT3-WTDissociation Constant (Kd)6.0[9]
FLT3-ITDDissociation Constant (Kd)38[9]
FLT3-D835YDissociation Constant (Kd)14[9]
Gilteritinib FLT3IC500.29[2][10]
AXLIC500.73[2][10]
c-KITIC50230[10]
LTKIC50>1[10]
ALKIC50>1[10]

Table 2: Cellular Activity of this compound and Gilteritinib in AML Cell Lines

CompoundCell LineFLT3 StatusAssay TypeValue (nM)
This compound MOLM-13ITDGrowth Inhibition (GI50)100[9]
MV4-11ITDGrowth Inhibition (GI50)290[9]
Gilteritinib MV4-11ITDGrowth Inhibition (IC50)0.92[10]
MOLM-13ITDGrowth Inhibition (IC50)2.9[10]
Ba/F3-FLT3-ITDITDGrowth Inhibition (IC50)1.8[10]
Ba/F3-FLT3-D835YTKDGrowth Inhibition (IC50)1.6[10]
Ba/F3-FLT3-ITD-D835YITD + TKDGrowth Inhibition (IC50)2.1[10]

Table 3: In Vivo Efficacy of this compound and Gilteritinib in AML Xenograft Models

CompoundModelDosingEffect
This compound FLT3-ITD XenograftNot SpecifiedInhibition of tumor growth[3][4]
Gilteritinib MOLM-13 XenograftNot SpecifiedPotent antitumor effect[11]
Ba/F3-FLT3-ITD XenograftNot SpecifiedPotent antitumor effect[11]
Ba/F3-FLT3-TKD XenograftNot SpecifiedPotent antitumor effect[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of a compound against a specific kinase.

Generalized Protocol:

  • Reagents and Materials: Recombinant kinase (e.g., FLT3, AXL), kinase buffer, ATP, substrate (e.g., a generic tyrosine kinase substrate), test compound (this compound or gilteritinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the recombinant kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time to allow for the enzymatic reaction. e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ATP consumed. f. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 or Kd value.

Cell Viability Assay

Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.

Generalized Protocol:

  • Reagents and Materials: AML cell lines (e.g., MOLM-13, MV4-11), cell culture medium, test compound, and a cell viability reagent (e.g., MTS or CellTiter-Glo®).

  • Procedure: a. Seed the AML cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with a serial dilution of the test compound. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well. e. Measure the signal (absorbance or luminescence) using a plate reader. The signal is proportional to the number of viable cells. f. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the GI50 or IC50 value.[9]

AML Xenograft Mouse Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

Generalized Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MOLM-13) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group. At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Mandatory Visualization

Signaling Pathways

Gilteritinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AXL AXL AXL->PI3K Gilteritinib Gilteritinib Gilteritinib->FLT3 inhibits Gilteritinib->AXL inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Gilteritinib inhibits FLT3 and AXL signaling pathways.

CCT241736_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->FLT3 inhibits AuroraA Aurora A This compound->AuroraA inhibits AuroraB Aurora B This compound->AuroraB inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation Mitosis Mitotic Progression AuroraA->Mitosis AuroraB->Mitosis Experimental_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation start Start biochemical Biochemical Assays (e.g., Kinase Inhibition) start->biochemical cellular Cellular Assays (e.g., Cell Viability) biochemical->cellular invivo In Vivo Models (e.g., Xenografts) cellular->invivo data Data Analysis & Comparison invivo->data end End data->end

References

A Head-to-Head Comparison of FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment has been significantly reshaped by the development of targeted therapies against FMS-like tyrosine kinase 3 (FLT3) mutations, which are present in approximately 30% of AML patients and are associated with a poor prognosis. This guide provides a comprehensive head-to-head comparison of key FLT3 inhibitors, summarizing their preclinical potency, clinical efficacy, and mechanisms of action, supported by experimental data and detailed methodologies.

The FLT3 Signaling Pathway in AML

Mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor.[1] This ligand-independent activation drives downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting uncontrolled proliferation and survival of leukemic cells.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML and the point of intervention for FLT3 inhibitors.

Preclinical Efficacy: A Quantitative Comparison

The in vitro potency of FLT3 inhibitors is a critical indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values for several prominent FLT3 inhibitors against various AML cell lines harboring different FLT3 mutations are summarized below.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of FLT3 Inhibitors in AML Cell Lines
InhibitorTypeMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)MOLM-14 (FLT3-ITD)
Gilteritinib I0.40 - 7.870.890.73
Midostaurin I~200~20010.12
Quizartinib II0.400.890.67 - 3.61
Crenolanib IData not readily availableData not readily availableData not readily available
Sorafenib IIData not readily availableData not readily availableData not readily available

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Inhibitory Activity (IC50, nM) Against FLT3-ITD, TKD, and Resistance Mutations
InhibitorFLT3-ITDFLT3-TKD (D835Y)FLT3-ITD + F691L (Gatekeeper)
Gilteritinib PotentPotentLess Potent
Midostaurin PotentPotentResistant
Quizartinib Highly PotentResistantResistant
Crenolanib PotentPotentData not readily available
Sorafenib PotentLess PotentResistant

FLT3 inhibitors are broadly classified as Type I or Type II.[2] Type I inhibitors, such as gilteritinib and midostaurin, bind to the active conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD mutations.[1][2] In contrast, Type II inhibitors, like quizartinib and sorafenib, bind to the inactive conformation and are highly potent against FLT3-ITD but are rendered ineffective by TKD mutations that stabilize the active state.[2][3] Resistance can also emerge through a "gatekeeper" mutation, F691L, which confers broad resistance to most currently available FLT3 inhibitors.[3][4]

Clinical Performance: Efficacy and Safety in AML Patients

While direct head-to-head randomized clinical trials are limited, data from pivotal Phase 3 studies provide a basis for comparing the clinical performance of approved FLT3 inhibitors.

Table 3: Summary of Key Phase 3 Clinical Trial Data for FLT3 Inhibitors in AML
InhibitorTrialPatient PopulationComparatorMedian Overall Survival (OS)Key Grade ≥3 Adverse Events
Midostaurin RATIFYNewly Diagnosed FLT3+Placebo + Chemo74.7 vs 25.6 months (HR: 0.78)Febrile neutropenia, rash
Gilteritinib ADMIRALRelapsed/Refractory FLT3+Salvage Chemotherapy9.3 vs 5.6 months (HR: 0.64)[5]Febrile neutropenia, anemia, thrombocytopenia
Quizartinib QuANTUM-FirstNewly Diagnosed FLT3-ITD+Placebo + Chemo31.9 vs 15.1 months (HR: 0.78)Febrile neutropenia, neutropenia, QT prolongation

Note: Data is from separate clinical trials and not from a direct head-to-head comparison.

Midostaurin, in combination with standard chemotherapy, was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML.[6] Gilteritinib is approved as a monotherapy for relapsed or refractory FLT3-mutated AML, demonstrating a significant survival advantage over salvage chemotherapy.[5][6] Quizartinib, when added to standard chemotherapy, has also shown a substantial improvement in overall survival for newly diagnosed patients with FLT3-ITD mutations.[5] A notable adverse event associated with quizartinib is QT prolongation, requiring careful cardiac monitoring.[7]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate FLT3 inhibitors.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of FLT3 by measuring the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow cluster_workflow Kinase Assay Workflow Start Start Add_Inhibitor Add FLT3 Inhibitor (Serial Dilutions) Start->Add_Inhibitor Add_Enzyme Add FLT3 Enzyme Add_Inhibitor->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_Substrate_ATP Add Substrate (e.g., MBP) & ATP (Initiate Reaction) Incubate1->Add_Substrate_ATP Incubate2 Incubate Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate2->Add_ADP_Glo Incubate3 Incubate Add_ADP_Glo->Incubate3 Add_Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate3->Add_Kinase_Detection Incubate4 Incubate Add_Kinase_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for an in vitro FLT3 kinase inhibition assay using ADP-Glo™ technology.

Protocol:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the FLT3 inhibitor in a suitable buffer.

  • Enzyme and Substrate Preparation: Dilute recombinant human FLT3 enzyme and a substrate like Myelin Basic Protein (MBP) in kinase assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, combine the inhibitor, FLT3 enzyme, and initiate the reaction by adding the substrate/ATP mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert the ADP produced into ATP, which is subsequently used by luciferase to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method to assess the impact of FLT3 inhibitors on the metabolic activity and proliferation of AML cells.

Protocol:

  • Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the FLT3 inhibitor to the cells and incubate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the inhibitor.

In Vivo Efficacy Study in AML Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the anti-leukemic activity of FLT3 inhibitors in a preclinical animal model.

Protocol:

  • Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID) with a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells, typically via intravenous or subcutaneous injection.

  • Tumor/Leukemia Burden Monitoring: Monitor the mice for signs of disease progression, which may include measuring tumor volume for subcutaneous models or assessing the percentage of human CD45+ cells in the peripheral blood for disseminated leukemia models.

  • Drug Administration: Once a sufficient tumor/leukemia burden is established, randomize the mice into treatment and control groups. Administer the FLT3 inhibitor and a vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage).

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall survival of the mice throughout the study. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the reduction in leukemic burden.

  • Data Analysis: Compare the tumor growth inhibition (TGI) or survival curves between the treated and control groups to evaluate the in vivo efficacy of the FLT3 inhibitor.

Conclusion

The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of FLT3-mutated AML. While preclinical data highlights the high potency of second-generation inhibitors like gilteritinib and quizartinib, clinical trial results have established their roles in both newly diagnosed and relapsed/refractory settings. The choice of inhibitor is influenced by the specific FLT3 mutation, the clinical setting, and the potential for acquired resistance. Future research will continue to focus on overcoming resistance mechanisms and optimizing combination therapies to further improve outcomes for patients with this aggressive leukemia.

References

CCT241736 Demonstrates Potent Efficacy in FLT3-TKD Mutant Acute Myeloid Leukemia, Overcoming Resistance to Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that CCT241736, a dual FLT3 and Aurora kinase inhibitor, shows significant promise in treating Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) mutations. The data indicates that this compound is effective against AML cells that have developed resistance to current FLT3 inhibitors, such as quizartinib and sorafenib. This guide provides a detailed comparison of this compound with other FLT3 inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

FLT3 mutations are among the most common genetic alterations in AML and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of resistance, often through secondary mutations in the FLT3-TKD.

This compound exhibits a unique mechanism of action by dually targeting both FLT3 and Aurora kinases. This dual inhibition is believed to be key to its ability to overcome resistance mechanisms that plague other FLT3-targeted therapies.[1][2][3][4]

Comparative Efficacy of FLT3 Inhibitors in FLT3-Mutant AML

The following tables summarize the in vitro efficacy of this compound in comparison to other prominent FLT3 inhibitors—quizartinib, sorafenib, and gilteritinib—against various FLT3-mutant AML cell lines.

Table 1: Growth Inhibition (GI₅₀/IC₅₀) of FLT3 Inhibitors in FLT3-ITD AML Cell Lines

CompoundMOLM-13 (FLT3-ITD) GI₅₀/IC₅₀ (nM)MV4-11 (FLT3-ITD) GI₅₀/IC₅₀ (nM)
This compound 100[3]270[5]
Quizartinib0.62[6]0.31[6]
Sorafenib0.88[7]-
Gilteritinib19.0[8]3.3[8]

Table 2: Efficacy of FLT3 Inhibitors Against FLT3-TKD and Resistant Mutations

CompoundCell Line/MutationGI₅₀/IC₅₀ (nM)
This compound MOLM-13-RES (FLT3-ITD/D835Y)180[3]
This compound Ba/F3 FLT3-ITD-F691L<100
QuizartinibBa/F3 FLT3-ITD-D835YResistant[9]
SorafenibFLT3-TKD mutations103.5[7]
GilteritinibBa/F3 FLT3-ITD-D835Y2.1[10]
GilteritinibBa/F3 FLT3-ITD-F691L22[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Biochemical Kinase Assays

Biochemical assays are crucial for determining the direct inhibitory activity of compounds on the FLT3 kinase.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the test compounds against wild-type and mutant FLT3 kinases.

  • Methodology: Recombinant human FLT3 kinase domain (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. The test compound is added at various concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay, which measures ADP production.[11] The luminescence signal is inversely proportional to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assays (MTS Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of the inhibitors on AML cell lines.

  • Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) of the compounds.

  • Methodology: AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[2][12][13][14] Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (e.g., phenazine methosulfate), is added to each well.[2][12][13][14] Viable cells with active metabolism reduce MTS into a formazan product that is soluble in the cell culture medium. The quantity of formazan is measured by recording the absorbance at 490 nm using a microplate reader.[2][12][13][14] GI₅₀/IC₅₀ values are then determined from the dose-response curves.

Western Blot Analysis for FLT3 Signaling

Western blotting is employed to investigate the effect of the inhibitors on the FLT3 signaling pathway.

  • Objective: To assess the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT).

  • Methodology: AML cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, ERK, and AKT.[15][16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[15][16]

In Vivo Xenograft Models

Animal models are essential for evaluating the in vivo efficacy of the drug candidates.

  • Objective: To assess the anti-tumor activity of the compounds in a living organism.

  • Methodology: Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13).[1][17][18][19][20] Once tumors are established or leukemia is engrafted, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors and tissues can be collected for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.[1][17][18][19][20]

Visualizing the Mechanisms

The following diagrams illustrate the FLT3 signaling pathway, the experimental workflow for evaluating FLT3 inhibitors, and the proposed mechanism of action for this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-R FLT3 Receptor PI3K PI3K FLT3-R->PI3K P RAS RAS FLT3-R->RAS STAT5 STAT5 FLT3-R->STAT5 P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway in AML.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochemical Biochemical Assays (IC₅₀) Viability Cell Viability Assays (MTS - GI₅₀) Biochemical->Viability CellLines AML Cell Lines (FLT3-ITD, FLT3-TKD) CellLines->Viability WesternBlot Western Blot (Signaling Pathway) Viability->WesternBlot Xenograft AML Xenograft Model (Mice) WesternBlot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Experimental workflow for evaluating FLT3 inhibitors.

CCT241736_MoA This compound This compound FLT3-TKD Mutant FLT3 (TKD) This compound->FLT3-TKD AuroraKinase Aurora Kinase This compound->AuroraKinase Apoptosis Apoptosis This compound->Apoptosis Proliferation Leukemic Cell Proliferation FLT3-TKD->Proliferation AuroraKinase->Proliferation

Dual inhibitory mechanism of this compound.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of FLT3-TKD mutant AML, with a notable ability to overcome resistance to other FLT3 inhibitors. Its dual-targeting mechanism of action provides a strong rationale for its continued development as a therapeutic agent for this challenging patient population. The provided experimental protocols and comparative data serve as a valuable resource for the scientific community to further investigate and build upon these promising findings.

References

Validating the Dual-Inhibitor Effect of CCT241736: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCT241736, a potent dual inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinases, against other selective and dual-kinase inhibitors. The experimental data summarized herein is intended to assist researchers in validating its mechanism of action and evaluating its potential in preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML).

Introduction to this compound

This compound is an orally bioavailable small molecule designed to simultaneously inhibit FLT3 and Aurora kinases.[1][2][3] Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common drivers in AML, associated with poor prognosis.[1][2] While first-generation FLT3 inhibitors have shown clinical activity, resistance often emerges through secondary mutations in the tyrosine kinase domain (TKD).[1][2] Aurora kinases are critical regulators of mitosis, and their inhibition can induce apoptosis in cancer cells. The dual-targeting mechanism of this compound aims to provide a more durable anti-leukemic effect and overcome resistance to single-target FLT3 inhibitors.[1][4]

Signaling Pathway Overview

To understand the dual-action of this compound, it is essential to visualize its targets' roles. FLT3 is a receptor tyrosine kinase that, upon mutation or ligand binding, activates downstream pro-survival and proliferation pathways like PI3K/AKT and RAS/MAPK, leading to the phosphorylation of transcription factors such as STAT5.[3] Aurora kinases, particularly Aurora A and B, are central to cell division, ensuring proper centrosome separation, spindle assembly, and cytokinesis. A key substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10.

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3R FLT3 Receptor FL->FLT3R RAS RAS/MAPK Pathway FLT3R->RAS PI3K PI3K/AKT Pathway FLT3R->PI3K STAT5 STAT5 FLT3R->STAT5 This compound This compound This compound->FLT3R inhibits Proliferation Leukemic Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation

Caption: Simplified FLT3 Signaling Pathway and this compound Inhibition.

Aurora_Kinase_Pathway AuroraB Aurora B Kinase H3 Histone H3 AuroraB->H3 phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->AuroraB inhibits Apoptosis Polyploidy & Apoptosis This compound->Apoptosis leads to pH3 p-Histone H3 (Ser10) H3->pH3 Condensation Chromosome Condensation pH3->Condensation

Caption: Aurora B Kinase Function and this compound Inhibition.

Comparative Experimental Data

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to selective FLT3 inhibitors (Quizartinib, MLN518), an Aurora kinase inhibitor (PHA-739358), and another dual FLT3/Aurora inhibitor (Ilorasertib).

Table 1: Biochemical Potency of Kinase Inhibitors

This table presents the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) against target kinases. Lower values indicate higher potency.

CompoundTargetPotency (nM)TypeReference
This compound FLT3-WT 6.2 Kd [4][5]
FLT3-ITD 38 Kd [4][5]
FLT3-D835Y 14 Kd [4][5]
Aurora A 7.5 Kd [5][6]
Aurora B 48 Kd [5][6]
QuizartinibFLT33.3Kd[7]
Aurora KinasesNot Reported-
MLN518FLT3-WT3Kd[4]
FLT3-ITD9Kd[4]
FLT3-D835Y1800Kd[4]
Aurora KinasesNot Reported-
PHA-739358Aurora A13IC50[8][9][10]
Aurora B79IC50[8][9][10]
Aurora C61IC50[8][9][10]
FLT3Not Reported-
IlorasertibFLT31IC50[11]
Aurora A116IC50[11]
Aurora B5IC50[11]
Aurora C1IC50[11]
Table 2: Cellular Activity in AML Cell Lines

This table shows the 50% growth inhibition (GI50) concentrations in various AML cell lines after a 72-hour treatment. MOLM-13 and MV4-11 are FLT3-ITD positive. KG-1a is FLT3 wild-type. MOLM-13-RES is a resistant line with both FLT3-ITD and D835Y mutations.

CompoundMOLM-13 (nM)MV4-11 (nM)KG-1a (nM)MOLM-13-RES (nM)Reference
This compound 100 290 1000 180 [4]
Quizartinib0.890.40>1000Not Reported[7][12]
MLN51834110>200003570[4]

Experimental Protocols & Workflow

Validating the dual-inhibitor effect of this compound involves a series of biochemical and cell-based assays.

Experimental_Workflow start Start: Inhibitor Synthesis biochem Biochemical Assay (Protocol 1) start->biochem cell_culture AML Cell Culture (MOLM-13, etc.) start->cell_culture potency Determine Kd / IC50 (Table 1) biochem->potency viability Cell Viability Assay (Protocol 2) cell_culture->viability western Western Blot Analysis (Protocol 3) cell_culture->western gi50 Determine GI50 (Table 2) viability->gi50 end End: Validate Dual Effect gi50->end biomarker Confirm Target Engagement (p-STAT5 ↓, p-H3 ↓) western->biomarker biomarker->end

Caption: Standard workflow for in vitro validation of a dual-kinase inhibitor.
Protocol 1: In Vitro Kinase Assay (General Principle)

This protocol outlines a general method for determining the IC50 or Kd of an inhibitor against a purified kinase. Radiometric or fluorescence-based methods are common.[13][14][15]

  • Reagent Preparation :

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Reconstitute purified recombinant kinase (e.g., FLT3, Aurora A/B) in assay buffer.

    • Prepare a substrate solution (e.g., a specific peptide substrate for the kinase).

    • Prepare ATP solution, often mixed with a tracer amount of [γ-³²P]ATP for radiometric assays.

    • Create serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in assay buffer.

  • Reaction Setup :

    • In a microplate, add the kinase, substrate, and inhibitor solution (or DMSO for control).

    • Allow a brief pre-incubation period at room temperature.

    • Initiate the reaction by adding the ATP solution.

  • Incubation :

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination & Detection :

    • Radiometric : Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity on the substrate using a scintillation counter.[14]

    • Fluorescence/Luminescence : Stop the reaction with a stop solution (e.g., containing EDTA). Add detection reagents that, for example, quantify the amount of ADP produced or ATP remaining. Read the signal on a compatible plate reader.

  • Data Analysis :

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response model to calculate the IC50 value.

Protocol 2: Cell Viability (MTS) Assay

This protocol measures cell proliferation and viability based on the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product.[16][17]

  • Cell Plating :

    • Culture AML cells (e.g., MOLM-13, MV4-11) under standard conditions.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment :

    • Prepare serial dilutions of the inhibitor.

    • Add the desired final concentrations of the inhibitor to the wells. Include wells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition :

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

  • Absorbance Reading :

    • Gently shake the plate to ensure homogenous color distribution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of inhibitor concentration and fit the curve to determine the GI50 value.

Protocol 3: Western Blot for Target Engagement (p-STAT5 & p-Histone H3)

This protocol verifies that this compound inhibits its targets within the cell by measuring the phosphorylation status of key downstream substrates.[18][19][20]

  • Cell Treatment and Lysis :

    • Seed AML cells in a 6-well plate at a higher density (e.g., 1x10^6 cells/mL).

    • Treat cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant (lysate).

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. For histone analysis, a higher percentage gel (e.g., 15%) is recommended.[19]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT5 (Tyr694) or p-Histone H3 (Ser10), diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies for total STAT5, total Histone H3, or a housekeeping protein like GAPDH or β-Actin.

    • Quantify band intensities using image analysis software (e.g., ImageJ). A dose-dependent decrease in the p-STAT5/Total STAT5 or p-H3/Total H3 ratio validates target engagement.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CCT241736

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible management and disposal of investigational compounds like CCT241736 are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for handling potent chemical agents. Adherence to these protocols is crucial for maintaining regulatory compliance and fostering a culture of safety.

Hazard Profile and Chemical Identifiers
IdentifierInformationSource/Note
Chemical Name This compound-
Synonyms Dual FLT3/Aurora kinase inhibitorInferred from research articles[1][2]
Molecular Formula Not readily available-
CAS Number Not readily available-
Hazard Class Assumed Hazardous WasteGeneral best practice for investigational compounds[3][4][5]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye ContactAssumed based on handling of potent powdered compounds[6]
Known Hazards Substance not fully tested. May be harmful if swallowed or inhaled. Potential for respiratory tract, eye, and skin irritation.[6]Based on SDS for similar compounds like Quizartinib[6]
Storage Conditions Store at -20°C[7][8]

Standard Operating Procedure for Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound in its various forms.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused or expired pure this compound powder.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4][5]

  • Containment: All solid this compound waste must be collected in a dedicated, clearly labeled hazardous waste container.[3][4] The container should be made of a compatible material and have a secure lid.

  • Labeling: The hazardous waste container must be labeled with:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The date accumulation started

    • An approximate quantity of the waste

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup and proper disposal.[3][4]

Protocol 2: Disposal of this compound Solutions

This protocol applies to solutions containing this compound, such as those prepared in DMSO or other solvents for experimental use.

  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Label the liquid hazardous waste container with:

    • "Hazardous Waste"

    • "this compound"

    • The solvent(s) used (e.g., DMSO, methanol)[2]

    • An estimated concentration of this compound

  • Storage: Store the liquid hazardous waste container in secondary containment to prevent spills.[3]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste vendor.

Protocol 3: Disposal of Contaminated Labware

This protocol covers disposable labware (e.g., pipette tips, gloves, vials) and sharps that have come into contact with this compound.

  • Solid Waste: Non-sharp, disposable labware contaminated with this compound should be placed in the designated solid hazardous waste container for this compound.[3]

  • Sharps: All sharps (e.g., needles, syringes, contaminated glass) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" and specifies the contaminant "this compound".[3][4]

  • Decontamination: For reusable labware, consult your institution's EHS for approved decontamination procedures. The initial rinsate from cleaning should be collected as hazardous liquid waste.[4]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

CCT241736_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Tips, Vials) waste_type->contaminated_labware Contaminated Non-Sharps sharps Contaminated Sharps (Needles, Glass) waste_type->sharps Contaminated Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_labware Place in Solid Hazardous Waste Container contaminated_labware->collect_labware collect_sharps Place in Labeled Hazardous Sharps Container sharps->collect_sharps store_saa Store in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_labware->store_saa collect_sharps->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end_disposal Proper Disposal by Certified Vendor contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT241736
Reactant of Route 2
Reactant of Route 2
CCT241736

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.